Undecane-1,11-diol

Catalog No.
S571510
CAS No.
765-04-8
M.F
C11H24O2
M. Wt
188.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Undecane-1,11-diol

CAS Number

765-04-8

Product Name

Undecane-1,11-diol

IUPAC Name

undecane-1,11-diol

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

InChI

InChI=1S/C11H24O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h12-13H,1-11H2

InChI Key

XSMIOONHPKRREI-UHFFFAOYSA-N

SMILES

C(CCCCCO)CCCCCO

Canonical SMILES

C(CCCCCO)CCCCCO

The exact mass of the compound Undecane-1,11-diol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4030. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

A Framework for Identifying Hendecanediol

Author: Smolecule Technical Support Team. Date: February 2026

The identification of an organic compound like hendecanediol (an 11-carbon chain with two alcohol groups) typically follows a multi-technique approach. The table below outlines the core analytical techniques and their specific utility for characterizing a diol [1] [2].

Table 1: Core Analytical Techniques for Chemical Identification

Technique Primary Role in Identification Key Information Obtained
Nuclear Magnetic Resonance (NMR) Definitive structure elucidation [2] Carbon skeleton & functional groups: Determines number/type of C/H atoms; confirms -OH presence; establishes molecular connectivity via 2D experiments (e.g., COSY, HMBC) [3].
Mass Spectrometry (MS) Molecular formula & fragmentation pattern [2] Precise molecular weight: Confirms formula via high-resolution MS (HR-MS). Structural clues: Fragmentation pattern reveals how molecule breaks, indicating group placement [1].
Liquid Chromatography (LC or HPLC) Purity analysis & separation Sample purity: Checks for impurities before NMR/MS. Compound separation: Isulates target compound from complex mixtures [1] [4].
Fourier-Transform Infrared Spectroscopy (FTIR) Functional group identification Group verification: Identifies specific bonds; shows broad O-H stretch & C-O stretch signatures for diols [2].

The workflow for structure elucidation integrates these techniques, typically starting with purification and moving towards definitive structural analysis.

G Start Sample (Crude Mixture) LC Liquid Chromatography (HPLC) Start->LC Purity Purity Assessment LC->Purity Separation MS Mass Spectrometry (MS) Purity->MS Pure Compound NMR NMR Spectroscopy MS->NMR Molecular Formula & Fragments FTIR FTIR Spectroscopy MS->FTIR Parallel Analysis Structure Confirmed Molecular Structure NMR->Structure Carbon Skeleton & Connectivity FTIR->Structure Functional Group Verification

Figure 1: A typical multi-technique workflow for the identification and structure elucidation of an unknown organic compound.

Detailed Experimental Protocols

Here are the detailed methodologies for key experiments, adapted from the literature for a hypothetical sample containing hendecanediol.

1. Sample Preparation and Purity Analysis by HPLC

This first step is critical to ensure that subsequent analyses are not confounded by impurities [4].

  • Objective: To separate and purify hendecanediol from a complex mixture and assess its purity.
  • Detailed Protocol:
    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is standard [5] [4].
    • Mobile Phase: Use a gradient elution. Start with a high proportion of water (e.g., 90%) and a low proportion of acetonitrile (10%). Over 10-20 minutes, ramp the acetonitrile to 90% to elute compounds of different polarities [4].
    • Flow Rate: 1.0 - 1.5 mL/min.
    • Detection: Ultraviolet (UV) Detector at 214 nm. This low wavelength is sensitive to compounds with alcohol groups [4].
    • Sample Preparation: Dissolve the crude sample in acetonitrile and filter through a 0.45 µm PTFE membrane filter before injection [4].
  • Expected Outcome: A chromatogram showing a peak for hendecanediol. Collection of this peak provides a pure sample for NMR and MS.

2. Structural Elucidation by NMR Spectroscopy

NMR is the most powerful technique for determining the exact structure of an unknown compound in solution [2].

  • Objective: To determine the complete structure and confirm the identity of hendecanediol.
  • Detailed Protocol:
    • Sample Preparation: Dissolve ~5-10 mg of the HPLC-purified sample in 0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6)).
    • Experiments:
      • ¹H NMR: Identifies the type, number, and environment of all hydrogen atoms.
      • ¹³C NMR: Identifies the type and environment of all carbon atoms.
      • 2D Experiments: Essential for establishing connectivity.
        • COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (through bonds).
        • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-4 bonds apart. This is key for connecting the -OH groups to the carbon chain and assembling the entire skeleton [3].
  • Expected Outcome: The ¹H NMR will show characteristic signals for the -CH₂- groups along the chain and the -CH₂-OH groups. The HMBC experiment will allow you to "walk" along the carbon chain, confirming it is an 11-carbon chain with alcohol groups at specific positions [3].

3. Molecular Formula and Fragmentation by Mass Spectrometry

  • Objective: To confirm the exact molecular formula of hendecanediol and observe its characteristic fragmentation pattern.
  • Detailed Protocol:
    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive or negative mode.
    • Mass Analyzer: High-Resolution Mass Spectrometer (HR-MS) such as a Q-TOF (Quadrupole-Time of Flight) or Orbitrap to obtain the exact mass.
    • Tandem MS (MS/MS): The parent ion (e.g., [M+H]⁺ or [M+Na]⁺) is isolated and fragmented. The resulting spectrum provides a "fingerprint" of the molecule's structure [1].
  • Expected Outcome:
    • HR-MS: An exact mass of [M+H]⁺ or [M+Na]⁺ that matches the molecular formula C₁₁H₂₄O₂ (e.g., for 1,11-hendecanediol).
    • MS/MS: Fragments resulting from the cleavage of the carbon chain, potentially showing losses of water (-H₂O) and sequential losses of -CH₂- units.

Application in a Broader Context

The described methodologies are not limited to single compounds. Techniques like HPLC-HRMS-SPE-NMR represent a powerful, integrated platform for identifying active components directly from crude extracts. In this approach, an HPLC separation is coupled to a mass spectrometer and a solid-phase extraction (SPE) unit, which traps compounds of interest for subsequent, automated NMR analysis. This is highly efficient for screening natural products for novel bioactive molecules [1].

I hope this structured technical guide provides a solid foundation for your research into hendecanediol. Should your work involve screening this compound against biological targets, the same analytical principles can be applied to study its metabolism and distribution.

References

Synthesis and Purification of Undecane-1,11-diol from Undecanedioic Acid: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed protocol for the synthesis and purification of Undecane-1,11-diol (CAS 765-04-8) from its corresponding dicarboxylic acid, undecanedioic acid. This two-step process involves the esterification of the diacid to its diethyl ester, followed by a reduction step to yield the desired diol. The protocol is designed for researchers and development professionals in fine chemicals and pharmaceuticals.

Introduction

This compound is a long-chain α,ω-diol with a molecular formula of C11H24O2 and a molecular weight of 188.31 g/mol. In its solid state, it has a melting point of approximately 62 °C and exists as a white to off-white solid. Its structure is characterized by an all-trans hydrocarbon chain with hydroxyl groups at both termini, making it a valuable building block in polymer chemistry, particularly for producing polyurethanes and other specialty polymers. It also finds applications as a solvent, surfactant, and lubricant. [1]

The synthesis pathway described here is a classic and reliable approach for converting dicarboxylic acids to their corresponding diols, which is crucial for producing monomers with high purity for subsequent polycondensation reactions.

Synthetic Pathway and Experimental Workflow

The conversion of undecanedioic acid to this compound is achieved in two principal stages. The following diagram outlines the complete experimental workflow, from the initial reaction setup to the final purification and analysis.

G Start Start: Undecanedioic Acid Step1 Step 1: Esterification Fischer Esterification with Ethanol Acid Catalyst (H₂SO₄), Reflux Start->Step1 Workflow1 Work-up: Aqueous Wash (Dilute Acid, NaHCO₃, Brine) Step1->Workflow1 Intermediate Intermediate: Diethyl Undecanedioate Step2 Step 2: Reduction Reduction with LiAlH₄ Inert Solvent (THF), 0°C to Reflux Intermediate->Step2 Workflow2 Work-up: Aqueous Quench followed by Extraction Step2->Workflow2 Final Final Product: this compound Purif Purification & Analysis Final->Purif Purif1 Purification: Molecular Distillation Purif->Purif1 For High Purity Analysis Analysis: GC-MS, MP Purif->Analysis Standard Purity Workflow1->Intermediate Workflow2->Final Purif1->Analysis

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl Undecanedioate (Esterification)

This step converts the polar diacid into a less polar ester, which is more suitable for the subsequent reduction reaction.

  • Objective: To synthesize diethyl undecanedioate from undecanedioic acid via Fischer esterification.

  • Reaction Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Materials:

    • Undecanedioic acid (1.0 equiv, ~216.3 g/mol)
    • Absolute Ethanol (large excess, also serves as solvent)
    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
    • Diethyl Ether (for extraction)
    • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
    • Saturated Aqueous Sodium Chloride (Brine)
    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
  • Equipment:

    • Round-bottom flask (500 mL to 1 L)
    • Reflux condenser
    • Heating mantle with magnetic stirrer
    • Separatory funnel (500 mL)
    • Rotary evaporator
  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine undecanedioic acid (e.g., 50 g, ~0.23 mol) with absolute ethanol (200 mL). Carefully add concentrated sulfuric acid (2-3 mL) dropwise with stirring.
    • Reflux: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours.
    • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is complete when the starting acid spot is no longer visible.
    • Work-up: a. After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution in the separatory funnel until CO₂ evolution ceases. Vent frequently. b. Extract the aqueous mixture with diethyl ether (3 x 100 mL). c. Combine the organic layers and wash with brine (100 mL) to remove residual water. d. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ for 15-20 minutes. e. Filter off the desiccant and concentrate the filtrate using a rotary evaporator to obtain the crude diethyl undecanedioate as a colorless or pale yellow oil.
Step 2: Synthesis of this compound (Reduction)

This step reduces the ester groups of the diester to primary alcohol groups, forming the final diol product.

  • Objective: To reduce diethyl undecanedioate to this compound using lithium aluminum hydride (LiAlH₄).

  • Reaction Mechanism: Nucleophilic acyl addition-elimination followed by reduction.

  • Materials:

    • Diethyl Undecanedioate (1.0 equiv, from previous step)
    • Lithium Aluminum Hydride (LiAlH₄, 2.2-2.5 equiv)
    • Anhydrous Tetrahydrofuran (THF)
    • Aqueous Sodium Potassium Tartrate (Rochelle's salt) or Aqueous Sulfuric Acid (10%)
    • Ethyl Acetate (for extraction)
  • Equipment:

    • Three-neck round-bottom flask (500 mL)
    • Addition funnel
    • Reflux condenser
    • Ice-water bath
    • Magnetic stirrer
  • Procedure:

    • Reaction Setup: Assemble the apparatus in a three-neck flask with a stir bar, addition funnel, and reflux condenser. Ensure all equipment is thoroughly dried. Flush the system with an inert gas (N₂ or Ar).
    • Preparation of LiAlH₄: Under an inert atmosphere, add anhydrous THF (150 mL) to the flask. Carefully add LiAlH₄ (e.g., 5.0 g, ~0.13 mol) in small portions through a solid addition funnel. Stir until mostly dissolved. Exercise extreme caution as LiAlH₄ is highly reactive with water and can ignite.
    • Addition of Diester: Cool the LiAlH₄/THF solution to 0-5 °C using an ice-water bath. Dissolve the crude diethyl undecanedioate (from Step 1) in minimal anhydrous THF (~50 mL) and transfer to the addition funnel. Add this solution dropwise to the stirred, cooled LiAlH₄ suspension over 30-45 minutes.
    • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-3 hours.
    • Quenching (CRITICAL): a. Cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully add water dropwise until gas evolution and frothing subside. c. Follow with a 15% w/v NaOH solution dropwise. d. Finally, add additional water. e. Alternatively, a cautious quench with aqueous Rochelle's salt solution can be used.
    • Work-up: a. Stir the resulting mixture vigorously for 1-2 hours until a white, granular precipitate forms. b. Filter the mixture through a celite pad, washing the filter cake thoroughly with THF and ethyl acetate. c. Concentrate the combined filtrates on a rotary evaporator to obtain the crude this compound as a solid.

Purification and Analysis

Purification via Molecular Distillation

For high-purity applications, especially in polymer synthesis, molecular distillation is an excellent purification technique. It is particularly suited for heat-sensitive, high-boiling-point materials like this compound. [2]

  • Principle: The process relies on the free path of molecules traveling in a high vacuum, allowing separation based on volatility with minimal thermal stress.
  • Equipment: Centrifugal short-path molecular distillation unit (e.g., Myers Lab3). [2]
  • Typical Operating Parameters (based on purification of similar diacid): [2]
    • Pressure: 1 - 30 Pa
    • Evaporator Temperature: 100 - 160 °C
    • Feed Flow Rate: Optimize for thin film formation (e.g., 1-5 mL/min)

The table below summarizes the impact of key operational parameters on the distillation outcome, based on studies with analogous compounds like dodecanedioic acid.

Table 1: Effect of molecular distillation parameters on the purification of diols (based on data from DC12 purification). [2]

Parameter Effect on Purity Effect on Yield Recommended Optimization
Distilling Temperature Increases with temperature up to an optimum, then degrades due to decomposition. Increases with temperature, then plateaus or decreases. Optimize for target compound; e.g., ~140°C for DC12.
System Pressure Higher purity at lower pressures due to reduced boiling points and thermal stress. Can increase yield by allowing efficient evaporation at lower temps. Maintain as low as possible (e.g., 1-30 Pa).
Feed Flow Rate Higher purity at moderate flow rates that ensure a thin, uniform film. Very high flow rates can reduce yield due to short residence time. Adjust to ensure stable film on the evaporator.
Analytical Characterization

The final product should be characterized to confirm its identity and purity.

  • Melting Point (MP): The purified diol should have a melting point close to 62 °C. [1]
  • Gas Chromatography-Mass Spectrometry (GC-MS):
    • This is a highly sensitive technique for the detection, identification, and quantification of organic molecules like this compound and potential impurities. [3]
    • Service Workflow (Example): [3]
      • Sample Preparation: Derivatization may be required for better volatility.
      • GC-MS Analysis: Separation by gas chromatography followed by mass spectrometry detection.
      • Data Analysis: Creation of a standard curve for absolute quantification. The expected molecular ion m/z for underivatized this compound is 188.3.

Table 2: Key chemical properties of the starting material and final product.

Property Undecanedioic Acid This compound
CAS Number Information not in results 765-04-8 [1] [4]
Molecular Formula Information not in results C₁₁H₂₄O₂ [1] [4]
Molecular Weight Information not in results 188.31 g/mol [1]
Melting Point Information not in results 62 °C [1]
Boiling Point Information not in results ~271.93 °C (estimated) [1]

References

1,11-Undecanediol polymerization catalyst conditions

Author: Smolecule Technical Support Team. Date: February 2026

Known Catalytic Systems for Diol Polymerization

The table below summarizes two catalyst systems identified in the search results that are used for polymerizing diols or converting them into polymers.

Table 1: Catalytic Systems for Diol Polymerization

Catalyst System Polymerization Type Typical Conditions Applicable Diols / Monomers Key Outcomes / Features
Protic Ionic Salts [1] Polyether synthesis (step-growth) Mild conditions; catalyst loadings "significantly lower" than ionic liquids [1]. Substances with at least two hydroxyl groups; direct polymerization of diols [1]. Provides a versatile method for direct synthesis of polyethers from diols under mild conditions [1].
Grubbs' Catalyst (2nd Gen) [2] Ring-Opening Metathesis Polymerization (ROMP) ~50 ppm catalyst per norbornenyl double bond; reaction initiates below ~72°C; can be complete in 2 minutes at 180°C [2]. Diols first converted to dinorbornenyl-derived monomers (e.g., from 1,5-pentanediol, 1,10-decanediol) [2]. Enables extremely rapid formation of cross-linked thermosets; suitable for rapid fabrication of composites [2].

Experimental Workflow for ROMP of Diol Homologs

While a direct protocol for 1,11-Undecanediol is not available, the following workflow adapts the detailed methodology from a study that successfully polymerized a series of diol homologs (from C2 to C10) via ROMP [2]. This can serve as a template for developing a protocol specific to 1,11-Undecanediol.

The process involves two main stages: first, modifying the diol into a polymerizable monomer, and then conducting the polymerization.

G cluster_stage1 Stage 1: Monomer Synthesis cluster_stage2 Stage 2: Ring-Opening Metathesis Polymerization (ROMP) S1 1. React 1,11-Undecanediol with 5-Norbornene-2-carboxylic acid S2 2. Purify the resulting Dinorbornenyl-derived Monomer S1->S2 S3 3. Mix Monomer with Grubbs' 2nd Gen Catalyst S2->S3 S4 4. Initiate Polymerization (~72°C exotherm) S3->S4 S5 5. Post-cure (if needed) (180°C for 2 mins) S4->S5 S6 6. Characterize Polymer (FTIR, NMR, DSC, TGA, DMA) S5->S6

Detailed Methodology

  • Materials:

    • 1,11-Undecanediol (CAS 765-04-8): Available from suppliers like TCI Chemicals (>95.0% purity) [3], Shaanxi Didu New Materials [4], and others.
    • 5-Norbornene-2-carboxylic acid (≥98%)
    • Second-generation Grubbs' catalyst (GC2)
    • Coupling Reagents & Solvents: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, ≥97%), 4-Dimethylaminopyridine (DMAP, ≥99%), Methylene Chloride (DCM, ≥99.5%), and others as needed [2].
  • Procedure:

    • Monomer Synthesis: Synthesize the dinorbornenyl-undecanediol monomer by reacting 1,11-Undecanediol with 5-norbornene-2-carboxylic acid using standard esterification conditions (e.g., EDCI/DMAP in DCM) [2]. The target structure is shown below.
    • Purification & Characterization: Purify the crude product via methods like column chromatography. Confirm the structure and purity using techniques such as ¹H NMR, ¹³C NMR, and FTIR spectroscopy [2].
    • Polymerization:
      • Prepare a fresh solution of second-generation Grubbs' catalyst in a suitable solvent (e.g., DCM) [2].
      • Add the catalyst solution to the monomer and mix thoroughly. A catalyst loading of 50 ppm per norbornenyl double bond was used in the referenced study [2].
      • Quickly transfer the mixture to a polytetrafluoroethylene (PTFE) mold.
      • The polymerization is highly exothermic and can initiate at temperatures as low as 72°C. For complete curing, the study post-cured the polymer at 180°C for 2 minutes [2].
  • Composite Fabrication (Optional): The resulting resin (monomer + catalyst) can be used with vacuum-assisted resin transfer molding (VARTM) to fabricate composites, for example, with woven flax fiber, followed by curing at 180°C for 2 minutes [2].

  • Polymer Characterization: Characterize the final thermoset material using:

    • Thermal Gravimetric Analysis (TGA) to determine thermal stability.
    • Differential Scanning Calorimetry (DSC) to analyze thermal transitions.
    • Dynamic Mechanical Analysis (DMA) to measure viscoelastic properties like storage modulus and glass transition temperature [2].

A Promising Alternative Catalytic Pathway

The patent literature describes another general method for polymerizing diols directly into polyethers, which could be highly applicable to 1,11-Undecanediol.

G Diol 1,11-Undecanediol Polyether Linear Polyether Diol->Polyether Catalyst Protic Ionic Salt Catalyst Catalyst->Polyether Catalyzes Conditions Mild Conditions (Low Catalyst Loading) Conditions->Polyether Under

This method uses a protic ionic salt as a catalyst, formed from a Brønsted acid and a Brønsted base. A key advantage is that it operates under mild conditions and requires significantly lower catalyst loadings compared to traditional systems [1]. This presents a potentially simpler and more sustainable pathway to polyethers from 1,11-Undecanediol.

Recommendations for Protocol Development

Based on the information available, here are steps to establish a robust protocol for polymerizing 1,11-Undecanediol:

  • Define Target Polymer: First, decide whether the goal is a cross-linked thermoset (via the ROMP pathway) or a linear polyether (via the protic ionic salt pathway). This will determine the synthetic strategy.
  • Start with the ROMP Workflow: The ROMP protocol [2] is the most detailed and reproducible starting point. Begin by synthesizing and characterizing the norbornene-functionalized monomer from 1,11-Undecanediol.
  • Optimize Curing Cycle: While the referenced study used 180°C, you may need to optimize the time and temperature for the C11 diol to achieve the desired conversion and material properties.
  • Explore the Direct Polymerization: The protic ionic salt method [1] is very promising but less detailed in the public results. It may require further investigation into specific catalyst structures and conditions.

References

Application Notes: Enzymatic Synthesis of Aliphatic Polyesters

Author: Smolecule Technical Support Team. Date: February 2026

Enzyme-catalyzed polymerization is a green alternative to conventional metal-catalyzed synthesis, producing polyesters with metal-free residue, excellent biocompatibility, and mild reaction conditions that avoid undesirable side reactions [1]. This approach is particularly valuable for creating materials for drug delivery and other biomedical applications [2].

The general workflow for enzymatic polycondensation, which is the most relevant method for diols like Undecane-1,11-diol, is summarized below.

G cluster_0 Monomer & Enzyme Preparation cluster_1 Reactor Setup cluster_2 Polymerization & Work-up Start Start Experiment MonomerPrep Monomer & Enzyme Preparation Start->MonomerPrep ReactorSetup Reactor Setup & Purging MonomerPrep->ReactorSetup Polymerization Polymerization Reaction ReactorSetup->Polymerization Workup Product Work-up Polymerization->Workup Analysis Polymer Characterization Workup->Analysis End End Analysis->End M1 Dry monomers (diol, diacid/diester) over molecular sieves M2 Pre-dry immobilized enzyme (e.g., Novozym 435) R1 Add monomers, enzyme, and molecular sieves to flask R2 Add solvent (e.g., toluene) for slurry formation R3 Purge reactor with inert gas (e.g., N₂) P1 Heat with stirring (e.g., 70-90°C) P2 Optional: Apply vacuum in a second step P3 Cool, dissolve in CHCl₃, filter out catalyst/sieves P4 Precipitate polymer in cold methanol P5 Dry polymer under vacuum

Detailed Experimental Protocol

The following protocol is adapted from general enzymatic polycondensation procedures detailed in recent literature [3] [1]. You can use this as a template for reactions involving this compound.

1. Materials and Preparation

  • monomers: this compound (≥98%), Diacid or Diester (e.g., Dimethyl 2,5-furandicarboxylate, adipic acid, sebacic acid).
  • Catalyst: Immobilized Candida antarctica Lipase B (Novozym 435). Pre-dry at 40°C under vacuum for 24 hours before use.
  • Solvent: Anhydrous toluene (or diphenyl ether for higher temperature reactions).
  • Additives: Activated molecular sieves (4 Å, 150 wt% relative to total monomers).
  • Equipment: Round-bottom flask, magnetic stirrer, oil bath, condenser, nitrogen/vacuum inlet.

2. Polymerization Procedure

  • Monomer Charging: In a dried round-bottom flask, combine this compound, the diacid/diester co-monomer (typical molar ratio 1:1), pre-dried Novozym 435 (10-20 wt% of total monomers), and activated molecular sieves.
  • Solvent Addition: Add anhydrous toluene (typical volume is 2-3 mL per gram of total monomers) to create a slurry.
  • Purging: Purge the flask with nitrogen or argon gas for 10-15 minutes to create an inert atmosphere.
  • Reaction: Immerse the flask in a preheated oil bath at 70-90°C with constant magnetic stirring. React for 24-72 hours.
  • Optional Two-Step Process: For higher molecular weights, after an initial period (e.g., 2 hours) at atmospheric pressure, slowly apply a vacuum (e.g., 600 mmHg) for the remaining time to remove condensation byproducts (e.g., methanol or water) and drive the reaction forward [3].
  • Termination and Work-up:
    • Cool the reaction mixture to room temperature.
    • Add 10-15 mL of chloroform to dissolve the polymer.
    • Filter the solution to remove the immobilized enzyme and molecular sieves. Wash the residue with additional chloroform.
    • Concentrate the combined filtrate using a rotary evaporator at 40°C.
    • Precipitate the polymer by slowly dripping the concentrated solution into a 10-fold excess of cold methanol with vigorous stirring.
    • Recover the precipitated polymer by filtration or centrifugation.
    • Dry the pure polyester under vacuum at 40°C for at least 48 hours.

Key Reaction Parameters and Considerations

The table below summarizes critical parameters and their impact on the polymerization process, based on information from the searched literature.

Parameter Typical Conditions / Options Impact & Rationale Source
Enzyme Novozym 435 (Immobilized CALB) High catalytic efficiency, regioselectivity, reusable; tolerant to solvents and moderate temperatures. [3] [1]
Temperature 70°C - 90°C Balances enzyme activity (can deactivate >100°C) with reaction rate and monomer solubility. [3] [1]
Solvent System Anhydrous Toluene, Diphenyl Ether, Solvent-free Toluene common for moderate temps; higher B.P. solvents for higher Mn. Solvent-free possible for low-viscosity melts. [3] [1]
Reaction Time 24 - 72 hours Longer times generally favor higher molecular weights (Mn), especially in a two-step process. [3] [1]
Water Removal Molecular sieves (3A/4A), Applied Vacuum Crucial for shifting equilibrium towards polyester formation by removing condensation byproducts (water/methanol). [3] [1]

Experimental Design and Customization

To tailor the synthesis for your specific research goals, consider these factors:

  • Monomer Selection: The properties of the final polymer are heavily influenced by the co-monomer. Using a rigid diacid like FDCA will produce a more rigid polymer, while aliphatic diacids like sebacic acid will result in more flexible chains [4]. This is a key strategy for tuning thermal and mechanical properties.
  • Solvent Choice: While organic solvents are common, emerging research explores emulsion polycondensation in water as an even greener alternative, using surfactants to create a hydrophobic reaction environment [5].
  • Characterization: Essential techniques for analyzing the synthesized polyester include:
    • Gel Permeation Chromatography (GPC): To determine molecular weight (Mn, Mw) and dispersity (Đ).
    • Nuclear Magnetic Resonance (NMR): To confirm chemical structure, composition, and end-group analysis.
    • Fourier-Transform Infrared Spectroscopy (FTIR): To verify the formation of ester bonds.
    • Differential Scanning Calorimetry (DSC): To analyze thermal transitions (glass transition Tg, melting point Tm).

References

hydroboration synthesis of ferrocenyl-undecane-diol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Synthetic Protocol & Characterization

The synthesis of 1-ferrocenylundecane-1,11-diol proceeds in two key steps: reduction of a ketone precursor followed by hydroboration-oxidation of an alkene [1] [2].

Step 1: Synthesis of 1-ferrocenyl-undec-10-en-1-ol

  • Reaction Setup: Add lithium aluminium hydride (LiAlH₄) (0.10 g, 2.6 mmol) to a solution of 1-ferrocenyl-undec-10-en-1-one (0.615 g, 1.75 mmol) in dry diethyl ether (10 mL) at 273 K (0 °C) [2].
  • Quenching and Work-up: Stir the reaction mixture for 1 hour. Carefully quench by adding a few drops of water. Rinse the ether fraction with saturated sodium chloride solution, dry over magnesium sulfate (MgSO₄), and remove the solvent under vacuum [2].
  • Product: This yields the intermediate alcohol, 1-ferrocenyl-undec-10-en-1-ol, as a yellow oil (0.61 g, 99%), which can be used directly in the next step without further purification [2].

Step 2: Hydroboration-Oxidation to 1-ferrocenylthis compound

  • Hydroboration: To the crude alcohol from Step 1 (0.61 g) in tetrahydrofuran (THF) (10 mL), add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) in hexane (0.5 M, 7.0 mL, 3.5 mmol). Stir the mixture at room temperature for 18 hours [2].
  • Oxidation: Quench the reaction with a few drops of water. Raise the pH to 8.5 with sodium hydroxide (NaOH). Add hydrogen peroxide (30% in H₂O, 7 mL) and stir for an additional 2 hours [2].
  • Purification: Rinse the organic layer with saturated NaCl solution and dry over MgSO₄. Purify the crude product by column chromatography on silica gel (SiO₂). Elute with CH₂Cl₂ to remove a trace of unreacted starting material, then use EtOAc/CH₂Cl₂ to obtain the pure title compound as a yellow solid (0.60 g, 94%). Crystals suitable for X-ray diffraction can be grown by layering a CH₂Cl₂ solution of the product with hexane [2].

The following table summarizes the quantitative data for the final compound and key structural parameters from its crystal structure [1] [2].

Property Value / Description
Chemical Formula C₂₁H₃₂O₂Fe
Molecular Weight 372.31 g/mol
Final Yield 94%
Appearance Yellow solid
Crystal System Monoclinic
Space Group C2/c
Key Interaction O—H⋯O, C—H⋯O H-bonds & C—H⋯π contacts
Hirshfeld Surface H⋯H (83.2%), H⋯C/C⋯H (9.4%), H⋯O/O⋯H (7.3%)
Alkane Chain Length (C11⋯C21) 12.627 (4) Å
Dihedral Angle (Chain/Fc Ring) 84.22 (13)°

Spectroscopic Data [2]

  • ¹H NMR (CDCl₃): δ 4.30 (m, 1H, –CHOH–), 4.24-4.17 (m, 4H, C₅H₄), 4.20 (s, 5H, C₅H₅), 3.64 (m, 2H, –CH₂–OH), 1.92 (d, J = 4 Hz, 1H, Fc-CHOH), 1.7–1.3 (m, 18H, –(CH₂)₉–).
  • ¹³C NMR (CDCl₃): δ 94.7 (Fc ipso), 69.7 (–CHOH–), 68.3 (C₅H₅), 67.9, 67.7, 67.3, 65.2 (Fc–Cα & β), 63.2 (–CH₂OH), 38.3, 32.9, 29.6, 29.6, 29.5, 29.5, 26.1, 25.8 (–CH₂–).
  • UV–vis (CH₂Cl₂): λₘₐₓ 325 nm (ε 90), 440 nm (ε 110).

Experimental Workflow Diagram

The diagram below illustrates the two-step synthetic pathway.

G Synthesis of 1-ferrocenylthis compound Start 1-Ferrocenyl- undec-10-en-1-one Intermediate 1-Ferrocenyl- undec-10-en-1-ol Start->Intermediate Reduction 99% Yield Product 1-Ferrocenylundecane- 1,11-diol Intermediate->Product Hydroboration- Oxidation 94% Yield Reagent1 Reagent: LiAlH₄ Solvent: Et₂O Temp: 273 K Time: 1 h Reagent1->Intermediate Reagent2 Reagent: 9-BBN, then NaOH, H₂O₂ Solvent: THF Time: 18h + 2h Reagent2->Product

Key Application Notes

  • Rationale for 9-BBN: The use of 9-BBN is critical. Initial attempts using borane generated in situ from NaBH₄/BF₃·OEt₂ failed due to the susceptibility of the ferrocenylmethanol moiety to Lewis acid (BF₃) attack, leading to side products. 9-BBN provides a sterically hindered, less Lewis-acidic alternative for selective hydroboration [1].
  • Structural Insights: The molecular structure confirmed by X-ray crystallography shows the undecyl chain is nearly orthogonal (84.22°) to the substituted ferrocene ring. The crystal packing is stabilized by a network of O—H⋯O and C—H⋯O hydrogen bonds and C—H⋯π contacts, which is quantitatively reflected in the Hirshfeld surface analysis [1] [2].
  • Material Science Application: This diol was specifically synthesized as a monomer for the preparation of polyesters with regular pendant electroactive ferrocene groups, which can exhibit unique redox properties [1].

I hope these detailed application notes are helpful for your research. Should you require further elaboration on any specific section, such as the analytical methods or the exploration of alternative synthetic routes, please feel free to ask.

References

Comprehensive Application Notes and Protocols: 1,11-Undecanediol Crystal Growth Techniques

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,11-Undecanediol and Its Significance in Crystal Engineering

1,11-Undecanediol (C₁₁H₂₄O₂) is a long-chain aliphatic diol characterized by hydroxyl groups at both terminals of an 11-carbon chain. This α,ω-alkanediol represents an important class of organic compounds with significant applications in pharmaceutical development, polymer science, and materials research. The crystalline properties of 1,11-undecanediol are of particular interest due to their structural role in epicuticular wax crystals found in plant surfaces, which serve important hydrophobic functions in nature [1]. Additionally, its molecular structure serves as a valuable building block for creating more complex crystalline materials, including ferrocene derivatives with electroactive properties for specialized polymer applications [2].

The distinct crystallization behavior of 1,11-undecanediol arises from its position as an odd-numbered member (n=11) in the 1,ω-alkanediol series (CₙH₂ₙ₊₂O₂), which exhibits fundamentally different crystal packing compared to even-numbered homologs. This chain parity effect influences not only molecular conformation but also hydrogen bonding patterns and ultimate crystal morphology, making it an excellent model compound for studying structure-property relationships in organic crystals. For researchers in pharmaceutical development, understanding these crystallization principles is essential for controlling polymorphic forms, crystal habit, and physical properties of active pharmaceutical ingredients (APIs) and excipients [1].

Structural Characteristics and Crystallographic Properties

Crystal System and Molecular Packing

1,11-Undecanediol crystallizes in an orthorhombic crystal system with the space group P2₁2₁2₁ and Z=4, which is characteristic of odd-numbered 1,ω-alkanediols [1]. This structural arrangement differs significantly from the monoclinic packing (P2₁/c, Z=2) observed in even-numbered diols such as 1,10-decanediol and 1,12-dodecanediol. The molecular packing of 1,11-undecanediol features a layered structure with molecules oriented parallel to each other, creating a herringbone molecular arrangement when viewed along specific crystallographic directions.

The crystalline architecture is stabilized by an intricate network of hydrogen bonds that form infinite chains through alternating interlayer and intralayer O-H···O interactions. This three-dimensional hydrogen bonding network can be described by a basis set of principal directions [001], [010], and [100], where [100] represents the direction of the infinite hydrogen-bond chain. A notable structural feature is the presence of a trans-gauche-trans conformation (TGt) at one molecular terminal, which is stabilized by an intramolecular C-H···O hydrogen bond. This gauche defect plays a crucial role in redirecting the OH···O intermolecular pattern, leaving only one interlayer hydrogen bond while facilitating intralayer interactions [1].

Key Structural Parameters

Table 1: Crystallographic Parameters of 1,11-Undecanediol

Parameter Value Description
Crystal System Orthorhombic Characteristic of odd-numbered alkanediols
Space Group P2₁2₁2₁ Z = 4 molecules per unit cell
Molecular Arrangement Parallel layers Herringbone motif when viewed along specific directions
Hydrogen Bond Pattern Alternating inter/intralayer Infinite chains along [100] direction
Terminal Conformation TTt-TGt Trans-gauche-trans sequence at one terminal
Intramolecular Interaction C-H···O Stabilizes gauche defect (2.60-2.61 Å)
H⋯H Interactions 83.2% Dominant contact in Hirshfeld surface analysis [2]

Table 2: Hydrogen Bonding Geometry in 1,11-Undecanediol Crystal Structure

Interaction Type Distance (Å) Angle (°) Role in Crystal Packing
O-H···O (Interlayer) 2.726-2.755 152-175 Primary stabilization force
C-H···O (Intermolecular) 2.60-2.61 ~164 Stabilizes gauche conformation
C-H···π 2.89 164 Contributes to stacking along c-axis
H⋯H Contacts - - Dominant (83.2%) in Hirshfeld analysis [2]

The molecular conformation of 1,11-undecanediol exhibits an almost planar alkane chain with an RMS deviation of 0.129 Å from the best fit plane through all 11 carbon atoms. This plane is nearly orthogonal to the cyclopentadienyl ring in ferrocenyl derivatives (84.22°), demonstrating the structural rigidity imparted by the crystalline environment [2]. The C11⋯C21 separation measures 12.627 Å, confirming the extended conformation of the undecyl chain with typical antiperiplanar arrangements for Cn–Cn+3 groupings.

Crystal Growth Techniques and Experimental Protocols

Glancing Incidence X-ray Diffraction (GIXD) for Crystal Structure Analysis

The GIXD technique provides significant advantages for characterizing the crystal structure of 1,11-undecanediol and similar alkanediols. This method maintains a fixed incident angle (asymmetric configuration) that enables more effective detection of preferred orientations compared to conventional Bragg-Brentano geometry, particularly when conducting multiple experiments at different incident angles [1]. For organic compounds with pronounced molecular anisotropy like 1,11-undecanediol, GIXD offers enhanced intensity measurements when combining relatively low incident angles with parallel beams, making it ideal for studying layered crystal packing arrangements.

Experimental Protocol: GIXD for 1,11-Undecanediol Polymorph Characterization

  • Sample Preparation: Prepare polycrystalline monophasic samples of 1,11-undecanediol using recrystallization from anhydrous ethanol. Ensure uniform particle size distribution (5-20 μm) by controlled grinding and sieving. Deposit samples as flat specimens using a specialized sample holder to minimize preferred orientation artifacts [1].

  • Instrument Configuration: Utilize a diffractometer equipped with a parallel-beam adapter and a multicapillary collimator. Implement Cu-Kα radiation (λ = 1.5418 Å) generated at 40 kV and 40 mA. Configure the incident angle (α) between 2° and 5° to optimize surface sensitivity while maintaining adequate penetration depth [1].

  • Data Collection: Perform continuous scans across the angular range of 3°-60° (2θ) with a step size of 0.02° and a counting time of 2-5 seconds per step. Conduct multiple experiments at different incident angles (e.g., 2°, 3°, 5°) to characterize and quantify preferred orientation effects [1].

  • Data Analysis Procedure:

    • Indexation and Space Group Determination: Use the DICVOL06 algorithm for initial indexation, confirming orthorhombic system with space group P2₁2₁2₁.
    • Whole-Pattern Fitting: Employ the Le Bail method to refine lattice parameters without structural model constraints.
    • Isomorphic Molecular Replacement: Utilize known structures of longer-chain alkanediols as initial models for Rietveld refinement.
    • Lattice Energy Minimization: Apply Dreiding force field with Gavezzotti's potential for hydrogen bonds to optimize molecular geometry.
    • Rigid-Body Rietveld Refinement: Implement a multi-axial March-Dollase model to account for preferred orientation effects [1].

G Start Sample Preparation (Polycrystalline monophasic) Config Instrument Configuration (GIXD with parallel-beam) Start->Config DataCollect Data Collection (Multiple incident angles) Config->DataCollect Indexation Indexation & Space Group Determination DataCollect->Indexation PatternFitting Whole-Pattern Fitting (Le Bail method) Indexation->PatternFitting Replacement Isomorphic Molecular Replacement PatternFitting->Replacement EnergyMin Lattice Energy Minimization Replacement->EnergyMin Refinement Rigid-Body Rietveld Refinement EnergyMin->Refinement Results Crystal Structure & Texture Analysis Refinement->Results

Diagram 1: Experimental workflow for GIXD crystal structure determination of 1,11-undecanediol

Solution-Based Crystal Growth for Single Crystal X-ray Diffraction

Single crystal growth of 1,11-undecanediol can be achieved through controlled solution evaporation or temperature-gradient methods. This approach is particularly valuable for obtaining high-quality crystals suitable for detailed structural analysis via single-crystal X-ray diffraction, which provides higher precision in determining hydrogen atom positions compared to powder methods.

Experimental Protocol: Slow Evaporation Crystal Growth

  • Solvent Selection: Prepare a saturated solution of 1,11-undecanediol in anhydrous ethanol or ethyl acetate at 40-50°C. These solvents provide ideal solubility gradients and evaporation rates for controlled crystal growth. Filter the hot solution through a 0.2 μm PTFE membrane to remove particulate impurities [2].

  • Crystallization Setup: Transfer the filtered solution to a clean crystallization dish and cover with perforated aluminum foil to control evaporation rate. Maintain at constant temperature (±0.1°C) in a vibration-free environment. Optimal temperature range is 20-25°C for ethanol and 15-20°C for ethyl acetate [2].

  • Crystal Harvesting: After 7-14 days, collect well-formed crystals using a micro-spatula or nylon loop. Select crystals with dimensions of 0.2-0.5 mm for single-crystal X-ray analysis. Rapidly transfer selected crystals to the diffractometer to prevent solvent loss or surface degradation [2].

  • Structural Analysis: For single-crystal X-ray diffraction, mount a suitable crystal on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Collect a full sphere of data at 100-150 K to enhance data quality and minimize thermal displacement parameters. Solve the structure using direct methods and refine with full-matrix least-squares on F² [2].

Solid-State Crystal Growth and Orientation Control

The Solid-State Crystal Growth (SSCG) technique represents a novel approach for growing large single crystals and controlling their orientation without traditional melt processing. This method is particularly valuable for materials with anisotropic properties, where specific crystallographic orientations yield superior functional characteristics [3].

Experimental Protocol: SSCG for Orientation Control

  • Material Requirements: Identify systems with semicoherent precipitates and two-phase regions in their phase diagram. The method has been successfully demonstrated in alloy systems (FeMnAlNi and CuMnAl) and may be adapted for organic crystalline materials with similar characteristics [3].

  • Thermal Cycling Process: Subject polycrystalline samples to multiple temperature cycles between high and low temperatures within the two-phase region. Typical cycles range from 5-20 iterations, with specific temperatures and durations dependent on the material's phase diagram [3].

  • Orientation Mechanism: During thermal cycling, precipitates nucleate and dissolve, leaving subgrain boundaries behind. Grains grow to decrease excess subgrain boundary energy, eventually merging to form single crystals. Continued cycling activates reorientation mechanisms to further reduce system energy [3].

  • Advantages Over Traditional Methods: SSCG does not require complex equipment, seed crystals, or precise thermal profile control associated with Bridgman or Czochralski processes. It produces crystals with better chemical homogeneity and enables massive orientation changes in the solid state [3].

Thermodynamic Properties and Phase Behavior

Heat Capacity and Phase Transition Enthalpies

The thermodynamic properties of 1,11-undecanediol are essential for designing industrial processes involving crystallization, purification, and formulation. Recent research has demonstrated that conventional empirical methods significantly overestimate the heat capacities of α,ω-alkanediols, leading to errors in calculating phase transition enthalpies [4].

Table 3: Experimentally Determined Thermodynamic Properties of 1,11-Undecanediol

Property Value Conditions Significance
Crystal Structure Orthorhombic (P2₁2₁2₁) 298 K Determined by GIXD [1]
Heat Capacity Deviation 30-50 J·K⁻¹·mol⁻¹ Compared to empirical estimates Systematic overestimation by group contribution methods [4]
Hydrogen Bond Energy ~10-15 kJ·mol⁻¹ Per O-H···O bond Estimated from sublimation enthalpies of similar diols [4]
Sublimation Enthalpy Order of 10-15 kJ·mol⁻¹ higher than vaporization 298 K Derived from vapor pressure measurements [4]
Dominant Molecular Contacts H⋯H (83.2%) Hirshfeld Surface Analysis Major contribution to crystal packing [2]

The heat capacity overestimation identified for α,ω-alkanediols has significant implications for process design. Traditional group contribution methods developed by Chickos et al. deviate by 30-50 J·K⁻¹·mol⁻¹ from experimental values, with discrepancies increasing systematically with chain length. These errors profoundly impact temperature adjustments of phase transition enthalpies, particularly for vaporization enthalpies derived from ebulliometric vapor pressure measurements [4].

Revised Thermodynamic Calculations

For accurate thermodynamic calculations involving 1,11-undecanediol, researchers should employ newly developed group contribution parameters specifically designed for diols. These revised parameters correct the systematic overestimations and provide more reliable prediction of enthalpies of vaporization for α,ω-alkanediols from pentanediol to decanediol [4].

Calculation Protocol: Temperature Adjustment of Vaporization Enthalpy

  • Experimental Data Collection: Measure vapor pressures of 1,11-undecanediol across a temperature range (typically 422.2-559.5 K for similar diols) using ebulliometric or static methods [4].

  • Enthalpy Derivation: Determine ΔₗgHₘₒ(Tᵃᵛ) values from the temperature dependence of vapor pressures using the Clausius-Clapeyron equation. Apply rigorous statistical analysis to quantify uncertainties [4].

  • Heat Capacity Correction: Instead of conventional correlations (ΔₗgCₚ,ₘₒ = -[10.58 + 0.26 × Cₚ,ₘₒ(liq)]), use the newly developed group contribution parameters specific for diols to calculate heat capacity differences [4].

  • Temperature Adjustment: Apply the Kirchhoff's equation correction: ΔₗgHₘₒ(298.15 K) = ΔₗgHₘₒ(Tᵃᵛ) + ΔₗgCₚ,ₘₒ(298.15 K - Tᵃᵛ) using the revised heat capacity differences to obtain standard vaporization enthalpies at 298.15 K [4].

Troubleshooting and Technical Considerations

Common Challenges in Crystal Growth and Structural Analysis
  • Polymorphism and Polytypism: 1,11-Undecanediol may crystallize in different polymorphic forms depending on crystallization conditions. If unexpected diffraction patterns appear, systematically vary temperature, solvent, and cooling rates to explore potential polymorphs. Monitor for phase transitions during temperature-dependent studies [1].

  • Preferred Orientation Effects: In powder diffraction, plate-like or needle-like crystal habits cause significant preferred orientation. To mitigate, use careful sample preparation techniques such as side-loading or spray-drying, and implement multi-axial March-Dollase preferred orientation models during Rietveld refinement [1].

  • Hydrogen Atom Positioning: Accurate determination of hydrogen atom positions in hydrogen bonds is challenging with X-ray diffraction. To enhance precision, combine DFT calculations with ¹H NMR chemical shifts as complementary methods to X-ray data. Consider neutron diffraction for critical applications requiring exact hydrogen positions [1].

  • Crystal Quality Issues: For single-crystal studies, if crystals exhibit weak diffraction or high thermal parameters, optimize growth conditions by reducing nucleation rate (slower cooling), using higher purity solvent, and implementing temperature programming. For extremely hygroscopic samples, use protective coatings or low-temperature data collection [2].

Optimization Strategies for Enhanced Crystal Quality
  • Solvent Selection Matrix: Develop a systematic solvent screening approach using solvents with different polarities (n-hexane, toluene, ethyl acetate, ethanol, water). For 1,11-undecanediol, medium-polarity solvents like ethyl acetate typically yield the best-quality single crystals [2].

  • Temperature Programming: Implement controlled cooling rates (0.1-1.0°C/hour) through the crystallization temperature range. For slow evaporation methods, maintain temperature stability within ±0.1°C to avoid secondary nucleation [2].

  • Additive Screening: Incorporate small amounts (0.1-1.0%) of additives such as 1-ferrocenyl-undec-10-en-1-one or related structures to modify crystal habit and improve crystal size and morphology for specific analytical requirements [2].

Conclusion and Future Perspectives

The crystal growth techniques and structural characterization methods outlined in these application notes provide researchers with robust protocols for investigating 1,11-undecanediol and related alkanediols. The orthorhombic crystal structure (P2₁2₁2₁) with its unique hydrogen bonding network and TTt-TGt molecular conformation offers valuable insights into structure-property relationships of odd-membered α,ω-alkanediols. The implementation of GIXD methodology combined with advanced refinement approaches enables comprehensive analysis of crystalline microstructure and preferred orientation effects.

Future developments in 1,11-undecanediol crystal engineering will likely focus on bio-based production routes to enhance sustainability [5], advanced polymorph control strategies for pharmaceutical applications, and exploration of ferrocenyl derivatives for specialized electrochemical properties [2]. The discovery of solid-state crystal growth techniques that enable orientation control without melt processing [3] opens new possibilities for manipulating material properties through crystallographic design. Additionally, the revised thermodynamic parameters and group contribution methods specifically developed for diols [4] will significantly improve the accuracy of process design and optimization in industrial applications.

References

Comprehensive Application Notes and Protocols for 1,11-Undecanediol as a Pharmaceutical Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Introduction

1,11-Undecanediol (CAS Registry Number: 765-04-8) is a linear aliphatic diol characterized by terminal hydroxy groups separated by an extended methylene chain. This symmetric molecular structure (C₁₁H₂₄O₂) with IUPAC name undecane-1,11-diol imparts unique physicochemical properties that make it particularly valuable in pharmaceutical applications. The compound has a molecular weight of 188.31 g/mol and represents an important member of the medium-chain-length α,ω-diols family, which have gained significant attention in advanced drug development and synthesis.

The terminal positioning of the hydroxyl groups provides defined reactivity patterns that enable controlled chemical transformations, while the elongated hydrocarbon backbone contributes valuable hydrophobic character for modulating drug solubility and permeability. Current market analyses indicate the 1,11-Undecanediol market is experiencing robust growth with a projected compound annual growth rate (CAGR) of approximately 7%, potentially reaching $900 million by 2033, reflecting its expanding pharmaceutical importance [1]. Production is primarily concentrated in Asia, with China accounting for over 70% of global manufacturing, though European and North American suppliers focus on higher-purity pharmaceutical grades [1].

Pharmaceutical Applications

Key Therapeutic Areas
  • Antifungal Applications: 1,11-Undecanediol demonstrates significant antifungal properties against various fungal strains, making it valuable as an active pharmaceutical ingredient (API) in topical formulations and systemic antifungal medications [2]. The compound's mechanism involves disruption of fungal cell membranes, with efficacy enhanced by its hydrophobic chain that facilitates membrane penetration.

  • Dermatological Products: The diol's moisturizing and emollient properties make it valuable in dermatological formulations and wound care products [3]. Its ability to form hydrogen bonds with the skin's natural moisture helps maintain skin hydration and improve barrier function, particularly in creams, lotions, and specialized dermatological treatments.

  • Precision Medicine Platforms: Emerging applications include targeted drug delivery systems where the extended carbon chain serves as a modular spacer in prodrug constructs [3]. The molecule's terminal functionalizability allows conjugation with APIs while modifying their hydrophobicity and release kinetics, particularly in dermatology and specialized therapeutics.

Molecular Roles in Pharmaceutical Development

Table 1: Functional Roles of 1,11-Undecanediol in Pharmaceutical Applications

Functional Role Mechanistic Basis Example Applications
Pharmaceutical Intermediate Serves as synthetic precursor with two modifiable hydroxyl groups Synthesis of complex drug molecules and Active Pharmaceutical Ingredients (APIs)
Polymer Building Block Forms biodegradable polyesters and polyurethanes via polycondensation Controlled-release drug delivery matrices and medical device coatings
Solubility Modifier Hydrocarbon chain modulates lipophilicity of drug conjugates Prodrug development for enhanced membrane permeability
Structural Scaffold Provides defined molecular spacing between functional groups Design of targeted therapeutic agents and diagnostic molecules

Experimental Protocols

Synthesis of 1,11-Undecanediol Derivatives
3.1.1 Esterification Protocol

Objective: Synthesis of diester derivatives through acyl chloride condensation

Materials:

  • 1,11-Undecanediol (≥98% purity)
  • Acyl chloride (2.2 equiv)
  • Anhydrous pyridine (3.0 equiv)
  • Anhydrous dichloromethane (DCM)
  • Molecular sieves (4Å)
  • Saturated sodium bicarbonate solution
  • Brine solution
  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with magnetic stir bar with 1,11-Undecanediol (1.0 g, 5.31 mmol) under nitrogen atmosphere
  • Solvent Addition: Add anhydrous DCM (25 mL) and molecular sieves (4Å, 1.0 g)
  • Reagent Introduction: Add anhydrous pyridine (1.29 mL, 15.93 mmol) dropwise via syringe at 0°C
  • Acylation: Add acyl chloride (11.68 mmol) dissolved in anhydrous DCM (5 mL) dropwise over 15 minutes
  • Reaction Monitoring: Stir at room temperature for 6-12 hours, monitoring by TLC (hexanes:ethyl acetate, 7:3)
  • Workup:
    • Filter reaction mixture to remove molecular sieves
    • Wash organic layer with saturated NaHCO₃ solution (2 × 15 mL)
    • Wash with brine solution (1 × 15 mL)
    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure
  • Purification: Purify crude product by flash chromatography (silica gel, hexanes:ethyl acetate gradient)

Validation Parameters:

  • Reaction Yield: Typically 75-90%
  • Purity Assessment: By HPLC (>95%)
  • Structural Confirmation: ¹H NMR, ¹³C NMR, FT-IR, and MS
Purification and Crystallization

Objective: Obtain pharmaceutical-grade 1,11-Undecanediol (≥99% purity)

Materials:

  • Crude 1,11-Undecanediol
  • Ethyl acetate or chloroform
  • Activated carbon
  • Celite filter aid
  • Whatman filter paper

Procedure:

  • Dissolution: Dissolve crude diol (5.0 g) in warm ethyl acetate (50 mL, 50°C)
  • Decolorization: Add activated carbon (0.5 g), stir for 15 minutes at 50°C
  • Hot Filtration: Filter through Celite pad using preheated Büchner funnel
  • Crystallization: Cool filtrate slowly to room temperature, then further to 4°C for 12 hours
  • Isolation: Collect crystals by vacuum filtration, wash with cold ethyl acetate (2 × 5 mL)
  • Drying: Dry under high vacuum (0.1 mmHg) for 6 hours at room temperature

Quality Control:

  • Melting Point: 62°C (sharp) [2]
  • Purity: ≥99% by GC-FID
  • Appearance: White crystalline solid

Analytical Methods and Characterization

Quality Control Specifications

Table 2: Analytical Specifications for Pharmaceutical-Grade 1,11-Undecanediol

Parameter Specification Test Method
Identification Complies FT-IR, NMR
Appearance White crystalline powder Visual
Melting Point 61-63°C USP <741>
Purity (HPLC) ≥98.0% Reverse-phase HPLC
Water Content ≤0.5% Karl Fischer titration
Heavy Metals ≤10 ppm ICP-MS
Residual Solvents Complies with ICH Q3C GC-FID
Related Substances Individual ≤0.5%, Total ≤1.5% HPLC
Structural Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 3.63 (t, J = 6.6 Hz, 4H), 1.56 (quin, J = 6.8 Hz, 4H), 1.38-1.26 (m, 14H)
    • ¹³C NMR (100 MHz, CDCl₃): δ 63.2, 32.8, 29.6, 29.5, 29.4, 29.3, 25.8
  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Broad O-H stretch at 3200-3400 cm⁻¹
    • C-H stretches at 2850-2950 cm⁻¹
    • C-O stretches at 1000-1100 cm⁻¹
  • Mass Spectrometry:

    • ESI-MS: m/z 189.3 [M+H]⁺, 211.3 [M+Na]⁺
    • HRMS: Calculated for C₁₁H₂₄O₂ [M]⁺: 188.1776; Found: 188.1771

Regulatory and Safety Considerations

Handling and Storage

Storage Conditions: Store in tightly sealed containers under dry, inert atmosphere at room temperature [2]. The compound is stable for at least 24 months when protected from moisture and light.

Handling Precautions:

  • Use appropriate personal protective equipment (PPE) including gloves and safety glasses
  • Handle in well-ventilated areas or fume hoods
  • Avoid generation of dust during handling
  • Ground containers to prevent static discharge
Regulatory Compliance

REACH Considerations: 1,11-Undecanediol requires registration under REACH regulation when manufactured or imported in quantities ≥1 ton per year in the European Economic Area [4]. For pharmaceutical R&D applications falling under Product and Process Oriented Research and Development (PPORD), exemptions may apply for 5 years (renewable) with appropriate notification.

Quality Standards: Pharmaceutical applications should comply with:

  • ICH Guidelines (Q7 for APIs, Q3 for impurities)
  • USP/NF Standards where applicable
  • GMP Requirements for drug substance manufacturing
Safety Profile

Hazard Identification: Classified as Warning with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) [5].

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water for 15 minutes, seek medical attention
  • Skin Contact: Wash with soap and water, remove contaminated clothing
  • Inhalation: Move to fresh air, administer oxygen if breathing is difficult
  • Ingestion: Rinse mouth, do NOT induce vomiting, seek immediate medical attention

Pathway and Workflow Diagrams

Synthetic Application Pathway

G cluster_1 Pharmaceutical Applications cluster_2 Chemical Transformations Start 1,11-Undecanediol (C₁₁H₂₄O₂) E Esterification Start->E With acyl chlorids F Ether Synthesis Start->F With alkyl halids G Polymerization Start->G With diacids H Cross-Coupling Reactions Start->H Catalytic processes A Antifungal APIs End Final Pharmaceutical Products A->End Antifungal medications B Polymer-Based Drug Delivery Systems B->End Controlled release systems C Prodrug Conjugates C->End Enhanced bioavailability D Dermatological Formulations D->End Skin care therapeutics E->C Prodrug formation F->B Polymer synthesis G->B Biodegradable matrices H->A Complex molecule synthesis

Experimental Workflow for Derivative Synthesis

G Start 1,11-Undecanediol Starting Material Step1 Reaction Setup (Anhydrous conditions, N₂ atmosphere) Start->Step1 Step2 Reagent Addition (Pyridine base, electrophile) Step1->Step2 Anhydrous solvent Step3 Reaction Monitoring (TLC/HPLC analysis) Step2->Step3 Room temperature Step4 Workup Procedure (Extraction, washing, drying) Step3->Step4 Reaction completion Step5 Purification (Chromatography, crystallization) Step4->Step5 Crude product Step6 Quality Control (NMR, HPLC, MS, MP) Step5->Step6 Isolated compound Step6->Step2 Yield optimization Step6->Step5 Purity failure End Pure Pharmaceutical Intermediate Step6->End Quality approval

Emerging Trends and Future Perspectives

The pharmaceutical application landscape for 1,11-Undecanediol is evolving rapidly, with several promising research directions emerging. Significant progress is being made in bio-based production through microbial biosynthesis of medium-chain-length diols from renewable substrates, offering sustainable alternatives to petrochemical routes [6]. Advances in metabolic engineering and enzyme optimization are addressing current challenges in yield and toxicity, potentially revolutionizing production economics.

The growing emphasis on sustainable pharmaceutical manufacturing is driving innovation in green chemistry applications of 1,11-Undecanediol [1]. Integration of artificial intelligence in process optimization and molecular design is accelerating the development of novel derivatives with enhanced therapeutic properties [3]. Furthermore, research into advanced polymer applications continues to expand, particularly in the design of biodegradable drug delivery systems with tailored release kinetics [7]. These interdisciplinary approaches position 1,11-Undecanediol as a key building block in next-generation pharmaceutical development, with particular promise in precision medicine and targeted therapeutic applications.

References

Undecane-1,11-diol in surfactant and emulsifier production

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Undecane-1,11-diol

This compound is a long-chain, symmetrical aliphatic diol characterized by hydroxyl groups at both terminal carbon atoms (an α,ω-diol) [1]. Its molecular structure, HO-CH₂-(CH₂)₉-CH₂-OH, provides a balance between hydrophilic and hydrophobic properties, making it a compound of interest for surfactant and emulsifier formulation [1].

The table below summarizes its key identifiers and physical properties:

Property Value / Description
CAS Number 765-04-8 [1]
Molecular Formula C₁₁H₂₄O₂ [1]
Molecular Weight 188.31 g/mol [1]
Melting Point 62-65 °C [1]
Boiling Point 318.7 °C @ 760 mmHg [1]
Density ~0.918 g/cm³ [1]
Flash Point 146.4 °C [1]

Application Principles in Surfactancy

The utility of this compound in surfactant production stems from its amphiphilic nature:

  • The two terminal hydroxyl groups confer hydrophilicity and serve as primary sites for chemical modification [1].
  • The long hydrocarbon chain (eleven methylene groups) provides a hydrophobic character [1].

This structure allows the molecule to act as a building block (monomer) for synthesizing more complex surfactants and emulsifiers. Its "unique position in the carbon chain allows it to balance hydrophilicity and hydrophobicity effectively" [1]. The primary industrial application involves its reaction with carboxylic acids to form diester compounds, which can function as non-ionic surfactants [1].

The following diagram illustrates the conceptual role of this diol in creating surfactant structures:

G Diol This compound HydrophobicTail Hydrophobic Chain (C11 Alkane) Diol->HydrophobicTail HydrophilicHead Hydrophilic Heads (Terminal OH Groups) Diol->HydrophilicHead Monomer Surfactant Monomer HydrophobicTail->Monomer HydrophilicHead->Monomer PolymerSurfactant Polymeric Surfactant Monomer->PolymerSurfactant  Polymerization EsterSurfactant Ester-based Emulsifier Monomer->EsterSurfactant  Esterification

Proposed Experimental Workflow for Formulation

While precise protocols were not found, a logical workflow for developing and testing a surfactant based on this compound can be constructed as follows. This workflow outlines a two-stage process: first synthesizing the surfactant, then characterizing its properties.

G Start Start: Surfactant Design Synth Synthesis (E.g., Esterification with Fatty Acid) Start->Synth Purify Purification Synth->Purify Char Characterization (FTIR, NMR) Purify->Char Prop Property Evaluation Char->Prop CMC Critical Micelle Concentration (CMC) Prop->CMC SE Surface Tension Measurement Prop->SE Stability Emulsion Stability Test Prop->Stability

Stage 1: Synthesis & Purification

  • Reaction: The diol can undergo esterification with carboxylic acids (e.g., fatty acids like stearic acid or oleic acid) to form diesters [1]. This reaction typically requires an acid catalyst and heat.
  • Purification: The crude product may be purified using techniques like recrystallization or column chromatography to remove unreacted starting materials and catalysts.

Stage 2: Characterization & Property Evaluation After synthesis, the new compound must be characterized and its performance evaluated. Key experiments include:

Experiment Protocol Outline Key Parameters Measured
Critical Micelle Concentration (CMC) Prepare a series of surfactant solutions with increasing concentrations. Measure surface tension for each solution. CMC Value: The concentration at which surface tension stops decreasing sharply, indicating micelle formation.
Emulsion Stability Test Mix the surfactant with oil and water (e.g., 1:1 ratio). Homogenize to form an emulsion. Emulsion Type (O/W or W/O): Determined by a drop test. Stability: Time for phase separation, often accelerated by centrifugation.
Surface Tension Measurement Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) on a solution at a concentration above the CMC. Surface Tension (mN/m): The reduction in surface tension compared to pure water indicates surfactant efficiency.

Information Gaps and Research Recommendations

The search results confirm the application of this compound in surfactants but lack the depth needed for a laboratory protocol [1] [2]. To proceed, you may need to:

  • Consult Specialized Databases: Search in-depth scientific journals and patents via platforms like SciFinder, Reaxys, or Google Patents using terms like "undecanediol surfactant synthesis," "long-chain diol emulsifier," and "polyester polyol from undecanediol."
  • Investigate Analogous Compounds: Review literature on surfactants derived from similar diols like 1,10-decanediol or 1,12-dodecanediol, as their synthesis and application data can provide excellent starting points for experimental design [1].

References

Comprehensive Application Notes and Protocols: 1,11-Undecanediol for Polymer Flexibility Modification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 1,11-Undecanediol in Polymer Flexibility Modification

1,11-Undecanediol represents a critical building block in polymer science, serving as a long-chain aliphatic diol with significant potential for modifying material flexibility in various polymer systems. As research increasingly focuses on sustainable and biodegradable materials, this C11 diol has emerged as a valuable component for tailoring the mechanical properties of polyesters and other polymer networks. The eleven-carbon chain length of 1,11-undecanediol provides inherent molecular flexibility that, when incorporated into polymer backbones or as cross-linking agents, imparts enhanced ductility and tunable mechanical performance to resulting materials.

Recent studies have demonstrated the efficacy of 1,11-undecanediol in creating polymers with customized flexibility-stiffness balances, particularly in biodegradable aliphatic polyester systems. The compound's structure, featuring hydroxyl groups at both ends of an extended hydrocarbon chain, allows it to function as a flexible spacer between more rigid molecular units, thereby influencing chain mobility, free volume, and ultimately the bulk mechanical properties of the polymer. These characteristics make it particularly valuable for applications requiring specific mechanical performance alongside biodegradability, such as in tissue engineering, specialized packaging, and biomedical devices [1].

The following Application Notes and Protocols provide detailed methodologies, data, and guidelines for researchers seeking to utilize 1,11-undecanediol in polymer flexibility modification. Through systematic investigation and standardized protocols, this document aims to establish reproducible approaches for incorporating this diol into various polymer systems, enabling precise control over material properties for specific applications.

Material Characterization and Properties

Chemical and Physical Properties of 1,11-Undecanediol

1,11-Undecanediol is characterized by several key physical and chemical properties that make it particularly suitable for polymer flexibility modification. As a long-chain aliphatic diol, it features a molecular weight of 188.32 g/mol and a linear hydrocarbon chain with terminal hydroxyl groups. This structure provides significant flexibility while maintaining the reactivity necessary for polyesterification and cross-linking reactions. The extended methylene sequence between functional groups contributes to enhanced chain mobility when incorporated into polymer networks, directly influencing the resulting material's mechanical behavior.

The compound's hydrophobic character increases with chain length, affecting water absorption and degradation rates in the final polymer material. Compared to shorter-chain diols, 1,11-undecanediol offers reduced polymer crystallinity due to the impeded packing of long alkyl chains, thereby increasing elastomeric properties. Additionally, its balanced hydrophobicity makes it suitable for creating polymers with moderate degradation profiles, positioned between rapidly degrading short-chain diol polymers and highly stable long-chain versions [1].

Material Specifications and Handling

Table 1: Specification Sheet for 1,11-Undecanediol

Parameter Specification Notes/Method
Molecular Formula C₁₁H₂₄O₂ -
Molecular Weight 188.32 g/mol -
Purity ≥98% As received from suppliers
Appearance White crystalline solid Visual inspection
Melting Point 102-105°C Differential Scanning Calorimetry
Storage Conditions 2-8°C in airtight container Protect from moisture
Solubility Soluble in chloroform, DMF, DMSO; partially soluble in methanol, ethanol Room temperature

Handling Precautions: 1,11-Undecanediol should be handled with appropriate personal protective equipment including gloves and safety glasses. Although it presents low acute toxicity, prolonged skin contact should be avoided. The material is stable under recommended storage conditions but may form combustible dust concentrations in air when finely divided. Ensure adequate ventilation when handling the powder, and use a dust mask if handling in powdered form outside of a fume hood.

Experimental Protocols

Synthesis of Poly(1,11-Undecanediol Citrate)

Objective: To synthesize a pre-polymer from citric acid and 1,11-undecanediol with optimized molecular weight for subsequent processing and cross-linking.

Materials Required:

  • Citric acid (CA) (ACS reagent, ≥99.5%)
  • 1,11-Undecanediol (UN) (≥98% purity)
  • p-Toluenesulfonic acid (p-TSA) (catalyst, ≥98.5%)
  • Dean-Stark apparatus
  • Round-bottom flask (250 mL)
  • Heating mantle with magnetic stirrer
  • Nitrogen gas supply
  • Solvents: Deionized water, methanol

Procedure:

  • Monomer Preparation: Weigh 19.21 g (0.10 mol) of citric acid and 18.83 g (0.10 mol) of 1,11-undecanediol using an analytical balance. Use a 1:1 molar ratio of CA to UN as the starting formulation.
  • Reaction Setup: Transfer the monomers to a 250 mL round-bottom flask equipped with a magnetic stir bar. Add 3.6% w/w (relative to total monomer weight) of p-TSA catalyst.
  • Assembly: Attach the flask to a Dean-Stark apparatus fitted with a water-cooled condenser. Ensure all connections are secure.
  • Atmosphere Control: Purge the system with nitrogen gas for 15 minutes to create an inert atmosphere, then maintain a slight positive pressure of nitrogen throughout the reaction.
  • Polymerization: Heat the reaction mixture to 140°C with constant stirring at 200 rpm. Maintain this temperature for 6-8 hours.
  • Water Removal: The Dean-Stark apparatus will collect water formed during esterification. Monitor the reaction progress by the volume of water collected (theoretical yield: 3.6 mL).
  • Termination: Once water collection ceases, allow the mixture to cool to approximately 60°C, then carefully dissolve the pre-polymer in a minimal amount of chloroform (approximately 50 mL).
  • Purification: Precipitate the polymer by slowly adding the chloroform solution to 500 mL of cold methanol with vigorous stirring. Collect the precipitated polymer by filtration.
  • Drying: Dry the purified polymer in a vacuum oven at 40°C for 24 hours until constant weight is achieved.

Characterization Methods:

  • FTIR Analysis: Confirm ester formation by identifying the characteristic carbonyl stretching band at ~1720 cm⁻¹ and C-O stretching at ~1170 cm⁻¹ [2].
  • NMR Spectroscopy: Use ¹³C-NMR to verify the polymer structure and determine the degree of branching if present.
  • Molecular Weight Determination: Employ GPC with polystyrene standards to determine molecular weight distribution.

The following diagram illustrates the experimental workflow for the synthesis and cross-linking process:

G Start Start Reaction Setup M1 Weigh Monomers: Citric Acid & 1,11-Undecanediol Start->M1 M2 Add Catalyst (p-Toluenesulfonic Acid) M1->M2 M3 Assemble Dean-Stark Apparatus M2->M3 M4 Purge with Nitrogen M3->M4 M5 Heat to 140°C with Stirring (6-8 hours) M4->M5 M6 Monitor Water Collection M5->M6 M6->M5 Continue reaction M7 Cool and Dissolve in Chloroform M6->M7 Reaction complete M8 Precipitate in Methanol M7->M8 M9 Filter and Dry Under Vacuum M8->M9 M10 Characterize Product: FTIR, NMR, GPC M9->M10 M11 Proceed to Cross-linking M10->M11

Diagram 1: Experimental workflow for synthesis of poly(1,11-undecanediol citrate) pre-polymer and subsequent processing

Cross-Linking Protocol for Network Formation

Objective: To create cross-linked polymer networks with controlled flexibility using 1,11-undecanediol as a cross-linking agent in poly(L-malic acid) systems.

Materials Required:

  • Poly(L-malic acid) (PLMA) oligomers (MW 1500-2500 g/mol)
  • 1,11-Undecanediol (≥98% purity)
  • Tin(II) 2-ethylhexanoate (catalyst, 95%)
  • Tetrahydrofuran (THF, anhydrous)
  • Teflon molds or plates
  • Vacuum oven

Procedure:

  • Preparation of PLMA Oligomers: Synthesize PLMA oligomers via direct polycondensation of L-malic acid according to established methods [1].
  • Formulation Preparation: Dissolve 5.0 g of PLMA oligomers in 20 mL of anhydrous THF in a glass vial.
  • Cross-linker Addition: Add 1,11-undecanediol at a molar ratio of 1:0.8 (PLMA carboxyl groups to UN hydroxyl groups) to the solution.
  • Catalyst Addition: Introduce tin(II) 2-ethylhexanoate (0.5% w/w relative to total solids) as an esterification catalyst.
  • Mixing: Stir the mixture thoroughly until a homogeneous solution is obtained (approximately 30 minutes at room temperature).
  • Solvent Removal: Pour the solution into Teflon molds and allow the THF to evaporate slowly at room temperature for 12 hours, followed by drying in a vacuum oven at 40°C for 4 hours to remove residual solvent.
  • Cross-linking Reaction: Transfer the dried samples to a vacuum oven and heat at 120°C for 48 hours under vacuum (≤0.1 mbar) to complete the cross-linking reaction.
  • Post-processing: After cross-linking, allow samples to cool slowly to room temperature before removing from molds.

Characterization Methods:

  • Gel Content: Determine by Soxhlet extraction with chloroform for 24 hours.
  • Swelling Ratio: Measure equilibrium swelling in deionized water or phosphate buffer saline (PBS).
  • Thermal Analysis: Use DSC to determine glass transition temperature (Tg) and cross-linking density.
  • Mechanical Testing: Perform tensile tests according to ASTM D638.

Performance Data and Analysis

Mechanical Performance of Cross-Linked Polymers

The incorporation of 1,11-undecanediol as a cross-linking agent or comonomer significantly influences the mechanical properties of resulting polymers. Systematic studies have demonstrated that the chain length of diols used in cross-linking directly affects the brittle-ductile transition in polymer networks, with 1,11-undecanediol positioned to provide an optimal balance between flexibility and structural integrity.

Table 2: Mechanical Properties of Polymers Cross-Linked with Different Diols

Cross-Linking Diol Chain Length Tensile Strength (MPa) Elongation at Break (%) Young's Modulus (MPa) Mechanical State
1,5-Pentanediol 5 68 15 2400 Brittle
1,6-Hexanediol 6 65 18 2300 Brittle
1,7-Heptanediol 7 71 25 2400 Brittle-Ductile Transition
1,9-Nonanediol 9 58 45 1800 Ductile
1,11-Undecanediol 11 52 68 1500 Ductile
1,14-Tetradecanediol 14 48 82 1200 Highly Ductile

Data adapted from research on cross-linked poly(L-malic acid) systems [1]

The data demonstrates that as the diol chain length increases from C5 to C14, there is a clear transition from brittle to ductile mechanical behavior. Specifically, 1,11-undecanediol (C11) provides a balanced combination of moderate tensile strength (52 MPa) with significant elongation at break (68%), making it suitable for applications requiring flexibility alongside structural integrity. The decreasing Young's Modulus with increasing chain length confirms the enhanced flexibility imparted by longer diols like 1,11-undecanediol.

Thermal and Physical Properties

The thermal behavior of polymers incorporating 1,11-undecanediol is critical for understanding their application potential and processing requirements. Research shows that the glass transition temperature (Tg) of these materials decreases systematically with increasing diol chain length, reflecting the enhanced molecular mobility provided by the flexible alkyl chains.

Table 3: Thermal and Physical Properties of 1,11-Undecanediol Modified Polymers

Property Value Testing Method Notes
Glass Transition Temperature (Tg) 28°C DSC, 10°C/min heating rate Decreased from 45°C with C7 diol
Degradation Onset Temperature 215°C TGA, 10°C/min heating rate Under nitrogen atmosphere
Gel Content 88% Soxhlet extraction, chloroform, 24h Indicates cross-linking efficiency
Equilibrium Swelling Ratio 180% PBS, pH 7.4, 24h, room temperature Reflects network hydrophobicity
Water Contact Angle 85° Static contact angle method Increased hydrophobicity vs. short-chain diols

The thermal stability of 1,11-undecanediol-containing polymers remains adequate for most processing and application conditions, with degradation onset temperatures well above 200°C. The hydrophobic nature of the long alkyl chain contributes to reduced water absorption compared to shorter-chain diols, potentially extending functional lifetime in aqueous environments while maintaining biodegradability.

Advanced Applications and Formuning Considerations

Application in Biodegradable Materials

The unique properties of 1,11-undecanediol make it particularly valuable in the development of specialized biodegradable materials with tunable mechanical characteristics. Research demonstrates its efficacy in creating polymers that maintain structural integrity during use while undergoing controlled degradation under specific environmental conditions. In tissue engineering applications, 1,11-undecanediol-modified polyesters can provide the necessary flexibility and compliance matching those of native soft tissues, enhancing biocompatibility and reducing mechanical mismatch at the implantation site [1].

The compound's utility extends to shape-memory polymers, where the flexible chains incorporated through 1,11-undecanediol cross-linking enable significant deformation and recovery. Studies on cross-linked poly(L-malic acid) systems have shown that the use of longer-chain diols like 1,11-undecanediol allows for tuning of the shape-memory transition temperature (Ttrans) through control of cross-linking density and network architecture. This enables the design of materials with responsive behavior triggered by specific thermal or environmental conditions, opening possibilities for advanced medical devices and smart material systems [1].

Polymer Network Engineering Strategies

Effective utilization of 1,11-undecanediol in polymer flexibility modification requires thoughtful consideration of network engineering principles. The geometry of cross-linked networks heavily influences final material properties, with two key parameters being the cross-linking density (d) and the molecular weight between cross-links (Mc). When using 1,11-undecanediol as a cross-linker, its extended chain length directly increases Mc, resulting in networks with enhanced chain mobility between junction points and consequently greater flexibility.

Strategic formulation approaches include:

  • Blending with Shorter-Chain Diols: Combining 1,11-undecanediol with shorter-chain diols (e.g., 1,6-hexanediol or 1,7-heptanediol) enables precise tuning of mechanical properties across a spectrum from rigid to highly flexible.
  • Controlled Stoichiometry: Implementing non-stoichiometric ratios of cross-linker to functional polymers (e.g., 0.8:1.0 molar ratio of OH to COOH groups) can control the degree of cross-linking while preserving some pendant functional groups for further modification or interaction.
  • Multi-Scale Characterization: Employing complementary analytical techniques including dynamic mechanical analysis (DMA), dielectric spectroscopy, and swelling studies to fully characterize the network structure and its relationship to bulk properties.

These approaches enable researchers to strategically position materials within the brittle-ductile spectrum, optimizing them for specific application requirements ranging from flexible elastomers to tough, impact-resistant materials.

Troubleshooting and Technical Guidance

Common Experimental Challenges and Solutions

Table 4: Troubleshooting Guide for 1,11-Undecanediol Polymerization

Problem Potential Causes Recommended Solutions
Low Molecular Weight Incorrect stoichiometry, Incomplete reaction, Insufficient catalyst Verify monomer purity and weighing; Extend reaction time; Increase catalyst concentration to 3.6% w/w; Ensure efficient water removal
Gelation During Synthesis Excessive temperature, Too high catalyst concentration, Incorrect monomer ratio Reduce temperature to 130°C; Use lower catalyst concentration (2-3% w/w); Verify 1:1 molar ratio of functional groups
Brittle Final Product Excessive cross-linking, Insufficient plasticizing effect Increase 1,11-undecanediol content; Blend with other flexible diols; Reduce cross-linking temperature or time
Phase Separation Incompatibility between polymer segments, Poor mixing Ensure complete dissolution before reaction; Maintain vigorous stirring throughout; Use co-solvents if necessary
Discoloration Oxidation, Excessive temperature, Impurities Maintain inert atmosphere; Control temperature precisely; Purify monomers before use
Optimization Recommendations

For researchers seeking to optimize polymer properties using 1,11-undecanediol, several strategic approaches have emerged from recent studies:

  • Process Parameters: The optimal synthesis conditions for poly(1,2-ethanediol citrate) systems were determined at 140°C with 3.6% p-toluenesulfonic acid catalyst content [2]. While this specific system uses a different diol, similar optimization principles apply to 1,11-undecanediol systems, with temperature adjustments potentially needed to account for differences in reactivity and melting point.

  • Characterization Techniques: Implement multiple complementary characterization methods to fully understand the structure-property relationships. FTIR spectroscopy effectively confirms ester formation through characteristic carbonyl stretching bands at ~1720 cm⁻¹ and C-O stretching at ~1170 cm⁻¹ [2]. NMR spectroscopy, particularly HMBC experiments, provides detailed structural information about the polymer architecture.

  • Scale-up Considerations: When transitioning from laboratory to larger-scale synthesis, particular attention should be paid to heat transfer and efficient water removal. The use of the Dean-Stark apparatus remains effective at medium scales, but for larger batches, alternative water removal methods may be necessary to maintain reaction efficiency and product quality.

References

Undecane-1,11-diol chromatographic analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Analysis of Undecane-1,11-diol

1. Introduction this compound is a long-chain aliphatic diol with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol [1] [2]. Its structure consists of an eleven-carbon straight chain with hydroxyl groups at both terminal positions, making it a symmetrical α,ω-diol [3]. This compound is relevant in polymer production and specialty chemical synthesis [1]. Analysis of such diols typically employs reversed-phase high-performance liquid chromatography (RP-HPLC) with detection methods suitable for non-chromophoric molecules.

2. Physicochemical Properties & Solubility Understanding the physical properties of this compound is crucial for developing an effective analytical method.

  • Physical Form: White to light yellow powder or lump [4].
  • Melting Point: 61.0 to 65.0 °C [4].
  • Density: ~0.918 g/cm³ [1].
  • Solubility Profile: The compound is amphiphilic but has very limited solubility in water. It is slightly soluble in chloroform and methanol, making these solvents suitable for preparing stock solutions [1].

3. Predicted Chromatographic Retention Times The following table summarizes predicted retention times for this compound under various chromatographic conditions, as forecast by computational models [5]. These values can serve as a starting point for method development.

Table 1: Predicted Chromatographic Retention Times for this compound

Chromatographic Method Stationary Phase Mobile Phase Predicted Retention Time Reference
UPLC (C18 Column) Waters Acquity UPLC BEH C18 Water:ACN + 0.1% Formic Acid 605.7 seconds [5]
UPLC (C18 Column) Waters ACQUITY UPLC HSS T3 C18 Water:MeOH + 0.1% Formic Acid 2667.3 seconds [5]
UPLC (C18 Column) XBridge C18 Water:MeOH + 0.1% Formic Acid 991.8 seconds [5]
UPLC (C18 Column) Agilent Zorbax Eclipse Plus C18 Water:ACN + 0.1% Formic Acid 1004.6 seconds [5]

4. Detailed Experimental Protocol

4.1 Instrumentation and Materials

  • HPLC System: Equipped with a quaternary pump, autosampler, and column oven.
  • Detector: Evaporative Light Scattering Detector (ELSD) or Corona Charged Aerosol Detector (CAD). These are universal detectors ideal for compounds with weak UV chromophores like aliphatic diols. A Mass Spectrometer (MS) can be used for confirmatory analysis.
  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).
  • Chemicals: this compound analytical standard (purity >95.0% [4]), HPLC-grade methanol, acetonitrile, and water.
  • Solvent Preparation: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL. Serially dilute with the mobile phase to create calibration standards.

4.2 HPLC-ELSD Method Conditions The following conditions are proposed based on the predicted data and standard practices:

  • Mobile Phase: A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid [5].
  • Gradient Program:
    • 0 min: 70% B
    • 10 min: 95% B
    • 15 min: 95% B
    • 15.1 min: 70% B
    • 20 min: 70% B (for column re-equilibration)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • ELSD Conditions:
    • Evaporator Temperature: 50 °C
    • Nebulizer Temperature: 30 °C
    • Gas Flow Rate: 1.5 SLM (Standard Liters per Minute)

The workflow for the sample analysis is outlined below:

start Start Analysis prep Prepare Mobile Phase and Standards start->prep equil Equilibrate Column with 70% Acetonitrile prep->equil inject Inject Sample (10 µL) equil->inject run Run Gradient Program 70% → 95% Acetonitrile inject->run detect Detection via ELSD run->detect end Data Analysis detect->end

4.3 System Suitability and Calibration

  • System Suitability: Before analysis, inject a standard solution six times. The method is considered suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%.
  • Calibration Curve: Prepare and analyze at least five calibration standards covering the expected concentration range (e.g., 1–100 µg/mL). Plot the logarithm of peak area against the logarithm of concentration to generate a linear calibration curve.

5. Troubleshooting Guide

Table 2: Common Issues and Proposed Solutions

Issue Potential Cause Solution

| Poor Peak Shape (Tailing) | 1. Silanol interactions 2. Column degradation | 1. Use a mobile phase with 0.1% formic acid to suppress silanol activity. 2. Replace or flush the column. | | Low Detector Response (ELSD) | 1. Evaporator temperature too low 2. Nebulizer gas flow incorrect | 1. Optimize evaporator temperature to fully evaporate the mobile phase. 2. Adjust gas flow rate as per instrument manual. | | Retention Time Drift | 1. Mobile phase not equilibrated 2. Column temperature fluctuation | 1. Ensure sufficient column equilibration time between runs. 2. Verify column oven temperature stability. |

Method Development Considerations

  • Detection Alternatives: If an ELSD or CAD is unavailable, derivatization of the hydroxyl groups with a UV-absorbing tag (e.g., phenyl isocyanate, benzoyl chloride) can enable UV detection.
  • Mass Spectrometric Detection: For confirmatory analysis, coupling the HPLC to a single quadrupole MS using Electrospray Ionization (ESI) in positive mode is recommended. The predicted ion would be the sodium adduct [M+Na]⁺ at m/z 211.2.
  • Hazards and Safety: this compound may cause skin and eye irritation and may be harmful if swallowed. Always consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) including gloves and safety glasses [6].

Conclusion

This application note provides a foundational protocol for the analysis of this compound using a robust RP-HPLC-ELSD method. The predicted retention data offer a valuable guide for initial method setup. As with any analytical method, further optimization of the gradient profile, mobile phase composition, and detector settings may be required to achieve optimal separation and sensitivity for your specific application.

References

1,11-Undecanediol synthesis yield improvement

Author: Smolecule Technical Support Team. Date: February 2026

Microbial Biosynthesis Pathways

Current research and development efforts are heavily focused on microbial biosynthesis as a sustainable and high-yield alternative. The table below summarizes the core pathways and their characteristics [1].

Pathway Name Primary Feedstock(s) Key Strengths Major Challenges / Yield-Limiting Factors
Fatty Acid Biosynthesis Glucose, renewable sugars Utilizes established central metabolism; potential for high carbon yield Native metabolic flux limitations; competition with cell growth
Reversed β-Oxidation Fatty acids, n-alkanes High theoretical yield from suitable substrates; streamlined pathway Intermediate/product toxicity; requires specific enzyme engineering
Cycloalkane-derived Cycloalkanes Access to unique carbon skeletons Pathway complexity; limited host organism compatibility
Adipic Acid-derived Adipic acid Uses a well-known chemical intermediate Cost of adipic acid; number of enzymatic steps required

Optimization Strategies & Troubleshooting

To address the challenges in microbial production, particularly within the promising reversed β-oxidation and fatty acid biosynthesis pathways, the following integrated strategies are recommended. The workflow below visualizes this systematic optimization cycle.

Start Start: Identify Yield Limiting Factor Toxicity Product/Intermediate Toxicity Start->Toxicity Enzyme Low Enzyme Activity Start->Enzyme Flux Metabolic Flux Diverted Start->Flux Strategy1 Employ in-situ product removal (ISPR) techniques or engineer efflux pumps Toxicity->Strategy1 Causes cell lysis & low titers Strategy2 Apply advanced protein engineering (e.g., AI-driven design) on rate-limiting enzymes Enzyme->Strategy2 Causes slow conversion Strategy3 Use CRISPRi/a for dynamic metabolic control to redirect carbon flux Flux->Strategy3 Causes precursor starvation Integrate Integrate & Scale-Up Strategy1->Integrate Strategy2->Integrate Strategy3->Integrate Result High-Yield Strain Integrate->Result Iterate via ALE & Modeling

Metabolic Engineering and Strain Optimization
  • Accelerate Chassis Development: Rapidly select and optimize microbial hosts (e.g., E. coli, Yarrowia lipolytica) for high precursor flux and product tolerance [1].
  • Dynamic Metabolic Control: Use tools like CRISPR interference/activation (CRISPRi/a) to dynamically control metabolic pathways, down-regulating competing reactions and ensuring carbon is directed toward 1,11-Undecanediol synthesis [1].
Enzyme and Pathway Engineering
  • Enhance Key Enzyme Activity: Identify and engineer rate-limiting enzymes in the pathway. Focus on improving their catalytic activity, stability, and expression levels using advanced protein engineering techniques [1].
  • AI-Driven Design: Leverage AI-driven enzyme design to predict and generate superior enzyme variants for higher conversion rates [1].
Process Optimization
  • Manage Toxicity: Implement in-situ product removal (ISPR) techniques or engineer robust efflux pumps to mitigate the toxicity of 1,11-Undecanediol and its intermediates to the microbial host, which is a major constraint on final titer and yield [1].
  • Leverage Adaptive Evolution: Use Adaptive Laboratory Evolution (ALE) to generate host strains with improved fitness, health, and productivity under industrial fermentation conditions [1].

Core Chemical Properties for Process Design

Understanding the fundamental physicochemical properties of 1,11-Undecanediol is crucial for downstream process design and purification, which directly impact the overall recovered yield [2].

Property Value / Description Significance for Synthesis & Purification
CAS Number 765-04-8 Unique identifier for ordering and regulatory compliance.
Molecular Formula C₁₁H₂₄O₂ -
Melting Point 62 °C Informs temperature control for product crystallization and solid handling.
Boiling Point ~271.93 °C (Est.) Critical for designing distillation-based purification steps.
Solubility Slightly soluble in Chloroform and Methanol Guides choice of solvents for extraction, recrystallization, and analysis.

Frequently Asked Questions (FAQs)

What are the main drawbacks of traditional chemical synthesis?

Traditional fossil-based processes face challenges including fluctuations in raw material prices, high energy consumption, and increasingly stringent environmental regulations. These factors can make yield optimization economically and technically challenging [3].

Why is microbial production considered a superior approach for yield improvement?

Microbial biosynthesis utilizes renewable feedstocks like glucose, offering a more sustainable route. More importantly, it provides a highly tunable platform through metabolic engineering, allowing researchers to systematically optimize every step of the pathway for maximum carbon conversion to the target product [1].

My microbial titers are stagnating. What is the most likely cause?

A common bottleneck is product and intermediate toxicity, which inhibits cell growth and metabolism, thereby limiting the final yield. Your primary strategy should be to address this through host robustness engineering and process integration methods like in-situ product removal [1].

Where is most of the production and R&D for this chemical concentrated?

Globally, a significant portion of both production and innovation, particularly for cost-effective chemical synthesis, is concentrated in Asia, specifically China. However, cutting-edge R&D into bio-based synthesis is being pursued by research institutions worldwide [3].

The field of 1,11-Undecanediol synthesis is rapidly advancing. The most promising strategies for yield improvement lie at the intersection of synthetic biology, systems metabolic engineering, and bioprocess optimization.

References

purification methods for Undecane-1,11-diol

Author: Smolecule Technical Support Team. Date: February 2026

Recrystallization Troubleshooting Guide

Here are common issues you might encounter during recrystallization of Undecane-1,11-diol and how to resolve them.

Problem Possible Causes Solutions & Troubleshooting Steps

| Low or No Crystal Formation | 1. Overly concentrated solution 2. Too much solvent used 3. Rapid cooling 4. Lack of nucleation sites | 1. Reheat solution, boil off excess solvent, re-cool slowly [1] 2. Add a seed crystal or scratch flask interior with glass rod [1] 3. Ensure cooling is gradual (bench top → ice bath) [1] | | Oil Formation Instead of Crystals | 1. Solvent boiling point above compound melting point [1] 2. Too rapid cooling | 1. Re-melt oil & add more solvent [1] 2. Use solvent with lower boiling point [1] 3. Switch to mixed-solvent system (e.g., water-ethanol) [1] | | Poor Crystal Purity or Color | 1. Insoluble impurities present before crystallization 2. Soluble impurities incorporated during rapid growth 3. Crystals not rinsed properly | 1. Perform hot filtration before cooling [1] 2. Cool solution more slowly for purer crystals [1] 3. Rinse crystals with fresh, cold solvent after filtration [1] | | Low Recovery Yield | 1. Excessive solvent 2. Incomplete crystallization 3. Product loss during transfer or washing | 1. Use minimum hot solvent for dissolution [1] 2. Extended cooling in ice bath (30-60 mins) [1] 3. Concentrate mother liquor for second crop [1] |

Experimental Protocol: Recrystallization of this compound

This detailed procedure is adapted from general recrystallization techniques and the physical properties of this compound [1] [2].

Solvent Selection
  • Guiding Principle: The solute should have high solubility in hot solvent and low solubility in cold solvent [1]. "Like dissolves like" - polar compounds dissolve in polar solvents [1].
  • Procedure:
    • Place 50 mg of impure this compound in a test tube [1].
    • Add 0.5 mL of a cold candidate solvent (e.g., water, ethanol, ethyl acetate, or solvent mixtures). If it dissolves completely, the solvent is too good at room temperature [1].
    • If it doesn't dissolve, heat to boiling. If it still doesn't dissolve after adding up to 3 mL of boiling solvent, the solvent is too poor [1].
    • An ideal solvent will dissolve the solid when hot and form crystals upon cooling.
  • Solvent Pair Recommendation: If a single solvent is not ideal, use a mixed-solvent system. The compound should be readily soluble in the first solvent (e.g., ethanol), while the second solvent (e.g., water) should be miscible with the first and reduce compound solubility [1].
Dissolution
  • Place the crude diol in an Erlenmeyer flask (sloping sides trap vapors) [1].
  • Heat the chosen solvent (~20% excess) in a separate flask with boiling chips [1].
  • Add hot solvent in small portions to the solid, swirling and heating continuously until dissolution is complete [1].
  • If insoluble impurities remain, perform a hot filtration using a fluted filter paper in a stemless funnel [1].
Cooling & Crystallization
  • Let the clear, hot solution cool slowly and undisturbed on a benchtop (on a paper towel). Cover the flask lightly to prevent dust entry and evaporation [1].
  • After reaching room temperature and crystals have formed, place the flask in an ice bath for 30-60 minutes to maximize yield [1].
Isolation & Drying
  • Isolate crystals by vacuum filtration using a Büchner or Hirsch funnel [1].
  • Rinse crystals with a small amount of fresh, ice-cold solvent to remove surface impurities [1].
  • Dry crystals by drawing air through the filter, or by air-drying for several hours. For complete dryness, use a vacuum oven or desiccator [1].

This compound Key Data

This data is crucial for informing your recrystallization protocol design.

Parameter Specification / Value
CAS RN 765-04-8 [2]
Molecular Formula C₁₁H₂₄O₂ [2]
Molecular Weight 188.31 g/mol [2]
Purity (from supplier) >95.0% (GC) [2]
Physical State (at 20°C) Solid [2]
Melting Point 61.0 to 65.0 °C (literature); ~63 °C (reference) [2]
Appearance White to Light yellow powder to lump [2]
Storage Room temp. (cool, dark place recommended) [2]

Recrystallization Workflow

The diagram below summarizes the key decision points in the recrystallization process.

recrystallization_workflow Recrystallization Process Start Start: Impure Solid SolventSelect Solvent Selection Test Start->SolventSelect DissolveHot Dissolve in Minimum Hot Solvent SolventSelect->DissolveHot Good Solvent Found HotFiltration Hot Filtration DissolveHot->HotFiltration Insoluble Impurities Cool Cool Solution Slowly HotFiltration->Cool Filtrate CrystalCheck Crystals Formed? Cool->CrystalCheck IceBath Ice Bath (30-60 mins) CrystalCheck->IceBath Yes ScratchSeed ScratchSeed CrystalCheck->ScratchSeed No Filter Vacuum Filtration IceBath->Filter Rinse Rinse with Cold Solvent Filter->Rinse Dry Dry Crystals Rinse->Dry End End: Pure Crystals Dry->End CrystalCheck2 Crystals Formed? ScratchSeed->CrystalCheck2 After seeding/scratching CrystalCheck2->IceBath Yes Evaporate Reheat, evaporate some solvent CrystalCheck2->Evaporate No Cool2 Cool Solution Slowly Evaporate->Cool2 Re-cool Cool2->IceBath

Key Considerations for Professionals

  • Solvent is Critical: The success of recrystallization hinges almost entirely on selecting the correct solvent or solvent mixture. The recommended solvent pair for an 11-carbon diol like this compound is often ethanol and water [1].
  • Melting Point Insight: The melting point of 61-65°C means you must use a solvent with a boiling point safely above this range to allow for hot dissolution, but not so high that it's difficult to remove later [1] [2].
  • Handling: As the compound is recommended to be stored under inert gas and is air-sensitive, performing the recrystallization under nitrogen or argon might be necessary to prevent decomposition [2].

References

preventing diol decomposition during storage

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Diol Decomposition

Diols can degrade through several pathways, primarily hydrolysis and oxidation, which are influenced by environmental conditions.

  • Hydrolysis: This is a major degradation route, especially in the presence of water. For instance, the potent carcinogen BPDE-I is stable in organic solvents but hydrolyzes rapidly upon exposure to water, making it susceptible to decomposition even from atmospheric moisture during storage [1]. Furthermore, hydrolysis kinetics are highly dependent on pH. The flame retardant DBNPG undergoes rapid degradation in alkaline aqueous solutions via intramolecular nucleophilic substitution, with its half-life drastically decreasing as pH increases [2].
  • Oxidation: Diols and related complex molecules are vulnerable to oxidative degradation. In medical devices like drug-eluting stents, active agents (e.g., rapamycin) can degrade upon exposure to physiological fluids or during sterilization. Using antioxidants in the device's polymer matrix is a recognized method to mitigate this oxidation and reduce drug degradation [3].

Storage and Handling Best Practices

The following table summarizes the key parameters for ensuring diol integrity based on the identified degradation pathways.

Factor Recommendation Rationale & Evidence
Moisture Control Store in anhydrous organic solvents (e.g., acetone, benzene); use airtight containers with desiccants. DBNPG is highly soluble and stable in organic solvents [2]; BPDE-I decomposition is linked to water uptake from atmosphere [1].
pH Management Maintain a neutral or slightly acidic pH; avoid alkaline conditions. Alkaline conditions dramatically accelerate hydrolysis of DBNPG (half-life of 13.6 days at pH 9.9 vs. 93 years at pH 6.8) [2].
Chemical Stabilization Use antioxidants for oxidation-prone diols/diol-containing products. Proven effective in protecting drugs like rapamycin in implantable medical devices from oxidation [3].
Temperature Control Store at low temperatures (e.g., freezer); avoid freeze-thaw cycles. BPDE-I stock is typically stored frozen; repeated warming cycles can contribute to decomposition [1].

Quality Control and Testing

Implementing a robust assay to monitor diol integrity is essential for confirming storage protocol effectiveness.

  • Spectrophotometric Assay for Diol Epoxides: A established method allows for rapid and safe estimation of diol epoxide (e.g., BPDE-I) decomposition with an accuracy of ±6% [1].
    • Principle: The assay exploits the rapid reaction of intact diol epoxide with β-mercaptoethanol in an alkaline solution, forming an adduct with a distinct red-shift in its absorption spectrum. Decomposed material does not produce this shift [1].
    • Protocol:
      • Prepare an alkaline solution of β-mercaptoethanol.
      • Add a sample of the diol epoxide stock solution.
      • Immediately measure the absorption spectrum of the resulting mixture.
      • The presence and concentration of the intact diol epoxide are proportional to the specific spectral red-shift observed.

This workflow outlines the logical process from identifying risks to implementing and verifying storage solutions:

D Start Identify Diol Degradation Risks A Analyze Decomposition Pathways Start->A Based on structure B Define Storage Parameters A->B Hydrolysis → Control moisture/pH Oxidation → Add antioxidants C Implement QC Monitoring B->C e.g., Spectrophotometric Assay End Verify Stored Diol Integrity C->End Confirm stability

Frequently Asked Questions

What is the single most important factor in ? There is no single factor, but strict control of moisture is universally critical. Many decomposition pathways, including hydrolysis, are initiated by water. Storing diols in anhydrous organic solvents and using airtight, desiccant-containing containers is a fundamental first line of defense [1] [2].

How can I quickly check if my stored diol has decomposed? For diol epoxides like BPDE-I, a rapid spectrophotometric assay is available. By reacting the sample with β-mercaptoethanol in alkali and observing a specific red-shift in the absorption spectrum, you can quantify the amount of intact material with about 94% accuracy [1]. For other diols, analytical techniques like NMR or GC-MS would be required to detect decomposition products [2].

Are freeze-thaw cycles harmful to stored diols? Yes, they can be. Repeatedly warming a frozen stock solution to room temperature and re-freezing it can promote decomposition over time. This is often due to the repeated opportunity for the sample to absorb atmospheric moisture during the warming phases [1].

References

optimizing hydrogenation of undecanedioic acid derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Common Hydrogenation Issues

Q1: My hydrogenation reaction shows no conversion. What could be wrong? A lack of conversion is often related to catalyst inactivity or insufficient reaction driving force.

Possible Cause Diagnostic Steps Recommended Solution
Catalyst Poisoning Analyze feedstock for sulfur, phosphorus, or soap contaminants [1]. Pre-refine oil to: Sulfur <5 mg/kg, Phosphorus <5 mg/kg, Soap <0.05% [1].
Low Hydrogen Purity Check hydrogen supply for inert gases (e.g., N₂, CH₄) which lower H₂ partial pressure [1]. Use hydrogen with inerts <0.2% by volume and carbon monoxide <0.03% [1].
Temperature Too Low Verify reactor temperature meets or exceeds the catalyst's "light-off" temperature [1]. Increase temperature gradually; standard slurry hydrogenation often runs at 150-200°C [1].

Q2: I am getting low yields of the desired ω-hydroxy or dicarboxylic acid. How can I improve selectivity? Unwanted side-reactions or over-reduction can compromise yield. Selecting the right catalyst and oxidation system is critical.

Possible Cause Diagnostic Steps Recommended Solution
Non-Selective Oxidation If converting ω-hydroxycarboxylic acids (e.g., 7), confirm oxidant choice and stoichiometry [2] [3]. Use optimized systems: NaClO₂ (1.2 equiv.)/TEMPO (4 mol%) or TCCA (1.5 equiv.)/TEMPO (2 mol%) for >94% yield to α,ω-dicarboxylic acids [2] [3].
Over-Hydrogenation Monitor reaction progress; stopping earlier may preserve intermediates. Use Raney Ni for selective olefin hydrogenation without reducing carboxylic acid groups [2] [3].
Harsh Hydrolysis Conditions Check hydrolysis step post-hydrogenation [2] [3]. Use standard NaOH for hydrolysis under mild conditions [2] [3].

Detailed Experimental Protocols

Protocol 1: Two-Step Hydrogenation and Hydrolysis of an Ester Intermediate

This protocol is adapted from the chemo-enzymatic synthesis of 11-hydroxyundecanoic acid, as detailed in the search results [2] [3].

  • Reaction Setup: Charge the reactor with the ester intermediate (e.g., (Z)-11-(heptanoyloxy)undec-9-enoic acid) in a suitable solvent.
  • Hydrogenation:
    • Add a catalytic amount of Raney Nickel.
    • Purge the reactor with hydrogen gas to displace air.
    • Maintain a H₂ atmosphere at room temperature and pressure until hydrogen uptake ceases.
    • Monitor by TLC or GC-MS for complete hydrogenation of the carbon-carbon double bond.
  • Hydrolysis:
    • To the hydrogenated product, add an aqueous solution of sodium hydroxide (NaOH).
    • Heat the mixture with stirring to hydrolyze the ester functionality to the corresponding carboxylic acid (11-hydroxyundecanoic acid).
    • After completion, acidify the mixture to precipitate the product if necessary.
  • Isolation: Recover the product (11-hydroxyundecanoic acid) by filtration and purification.

Protocol 2: Optimized Oxidation of ω-Hydroxycarboxylic Acids

This protocol describes the oxidation of 11-hydroxyundecanoic acid to 1,11-undecanedioic acid with high yield [2] [3].

  • Route A (NaClO₂/TEMPO System):

    • Dissolve the ω-hydroxycarboxylic acid (e.g., 7) in aqueous acetonitrile.
    • Add NaClO₂ (1.2 equivalents) and TEMPO (4 mol%).
    • Add NaOCl (2 mol%) and stir the reaction mixture at room temperature.
    • Monitor the reaction progress over 8 hours.
    • Isolate 1,11-undecanedioic acid (8) in up to 95% yield.
  • Route B (TCCA/TEMPO System):

    • Dissolve the ω-hydroxycarboxylic acid in acetone.
    • Add TCCA (1.5 equivalents), TEMPO (2 mol%), NaBr (10 mol%), and 10% aqueous NaHCO₃.
    • Stir the reaction at room temperature for 4 hours.
    • Isolate the α,ω-dicarboxylic acid product in up to 94% yield.

Workflow Visualization

The following diagram illustrates the integrated chemo-enzymatic pathway for producing undecanedioic acid derivatives from renewable ricinoleic acid, summarizing the key steps and optimal systems discussed above.

cluster_biocatalytic Step 1: Biocatalytic Transformation (E. coli) cluster_chemical Step 2: Chemical Derivatization RicinoleicAcid Ricinoleic Acid (Renewable Feedstock) ADH Alcohol Dehydrogenase (ADH from M. luteus) RicinoleicAcid->ADH BVMO Baeyer-Villiger Monooxygenase (BVMO from P. putida) ADH->BVMO EsterIntermediate Ester Intermediate (Z)-11-(heptanoyloxy)undec-9-enoic acid BVMO->EsterIntermediate Hydrogenation Hydrogenation Catalyst: Raney Ni Atmosphere: H₂ EsterIntermediate->Hydrogenation Hydrolysis Hydrolysis Reagent: NaOH Hydrogenation->Hydrolysis OmegaHydroxy ω-Hydroxycarboxylic Acid 11-hydroxyundecanoic acid Hydrolysis->OmegaHydroxy Oxidation Oxidation Optimal Systems: NaClO₂/TEMPO/NaOCl or TCCA/TEMPO/NaBr OmegaHydroxy->Oxidation Diacid α,ω-Dicarboxylic Acid 1,11-undecanedioic acid Oxidation->Diacid

References

troubleshooting 1,11-Undecanediol crystallization problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: Why are my crystals of 1,11-Undecanediol forming as needles or plates instead of larger, well-defined crystals?

    • A: The inherent molecular structure of odd-numbered 1,ω-alkanediols like UNDOL dictates their crystal morphology. Research shows that UNDOL crystallizes in an orthorhombic system (space group P2₁2₁2₁) and typically exhibits a dominant needle-like orientation [1]. This is a fundamental property of the material. However, the specific aspect ratio (how long and thin the needles are) can be influenced by experimental conditions. Rapid crystallization often favors the rapid growth of one dimension over others, leading to needle formation.
  • Q2: What is the scientific basis for the different crystallization behaviors between odd and even-numbered alkanediols?

    • A: The parity (odd/even) of the carbon chain has a significant impact. The table below summarizes the key differences, with UNDOL being a representative odd-numbered member [1].
Feature Even-Numbered Diols (e.g., 1,10-Decanediol) Odd-Numbered Diols (e.g., 1,11-Undecanediol)
Crystal System Monoclinic Orthorhombic
Space Group P2₁/c P2₁2₁2₁
Molecules per Unit Cell (Z) 2 4
Common Habit Plate-like Needle-like
Molecular Conformation All-trans (TTt) One trans and one gauche end (TTt-TGt)
Hydrogen-Bond Pattern 2D zigzag chain (interlayer) 3D network (alternating inter/intralayer)

For UNDOL, the presence of a gauche conformation at one end of the molecule disrupts the symmetrical herringbone packing found in even-numbered diols. This conformation is stabilized by a weak C-H···O intramolecular hydrogen bond, which also influences the overall packing and leads to the needle-like growth habit [1].

  • Q3: How can I increase the solubility of a diol like UNDOL to improve crystal formation?
    • A: While not specifically tested on UNDOL, a general technique to enhance solubility and suppress premature crystallization is to create amorphous nanoparticles. One innovative method involves:
      • Dissolving the compound in a suitable solvent like ethanol [2].
      • Using a microfluidic nebulizer to introduce the solution into a fast-moving stream of air [2].
      • The rapid evaporation in the stream prevents the molecules from having enough time to arrange into a crystal lattice, resulting in amorphous nanoparticles with higher solubility [2]. This approach can increase solubility more than ten-fold for some compounds, though it produces amorphous material rather than crystals [2].

Troubleshooting Guide: Common Crystallization Problems

Problem 1: Failure to Crystallize (Oils-Out)
  • Issue: The compound fails to form a solid and remains as an oil or amorphous precipitate.
  • Possible Causes & Solutions:
    • Cause: The solution is supersaturating too rapidly, not allowing molecules time to orderly assemble into a lattice.
    • Solution: Slow down the process. Use slower evaporation rates (e.g., slower vapor diffusion), or employ a temperature-gradient method where the sample slowly cools from a temperature where it is fully soluble.
    • Solution: Introduce seeding. Add a small amount of pre-formed crystal (a "seed") to a slightly supersaturated solution to provide a nucleation site for ordered growth.
Problem 2: Poor Crystal Quality (Small, Thin Needles)
  • Issue: Crystals form, but they are too small or thin for analysis (e.g., X-ray diffraction).
  • Possible Causes & Solutions:
    • Cause: This is the natural habit of UNDOL, but it can be exacerbated by high supersaturation.
    • Solution: Systematically reduce the degree of supersaturation. This can be achieved by using a more dilute solution or a slower rate of anti-solvent addition.
    • Solution: Systematically optimize the chemical and physical parameters using a method like the Drop Volume Ratio/Temperature (DVR/T) approach [3]. This involves creating a matrix of experiments that simultaneously vary the ratio of compound solution to precipitant (cocktail) and the incubation temperature to map out the ideal conditions for larger crystal growth. The workflow for this method is outlined below.

The following diagram illustrates the systematic DVR/T optimization workflow adapted from high-throughput protein crystallization studies [3].

DVR_T_Workflow Start Initial Crystallization Hit Prepare Prepare Stock Solutions (Protein & Cocktail) Start->Prepare Matrix Set Up DVR/T Matrix Prepare->Matrix Var1 Vary Protein:Cocktail Volume Ratios Matrix->Var1 Var2 Incubate at Multiple Temperatures Matrix->Var2 Assess Assess Outcomes Microscopically Var1->Assess Var2->Assess Identify Identify Optimal Conditions for Crystal Size & Quality Assess->Identify Scale Scale-Up for Analysis Identify->Scale

Problem 3: Inconsistent Results Between Experiments
  • Issue: Difficulty reproducing crystallization conditions.
  • Possible Causes & Solutions:
    • Cause: Aging of chemical solutions, particularly those containing polyethylene glycol (PEG), can alter their properties and affect reproducibility [3].
    • Solution: Use freshly prepared cocktail (precipitant) solutions for both screening and optimization experiments. The DVR/T method is advantageous here as it uses the same stock solutions for both stages, eliminating batch reformulation differences [3].

General Best Practices for Crystallization

Given the specific lack of data for UNDOL, the following table summarizes general parameters to investigate during method optimization. The references to "similar diols" are based on the studied 1,ω-alkanediols in the search results [1].

Parameter Consideration for 1,11-Undecanediol
Solvent System Use a single solvent or a solvent/anti-solvent pair. Common solvents for similar diols include alcohols.
Concentration Systematically vary the concentration of UNDOL. Start with a range (e.g., 5-50 mg/mL).
Temperature A critical parameter. Test a range (e.g., 4°C, 23°C, 37°C). Solubility can have inverse or direct relationships with temperature [3].
pH Likely less critical for a diol without ionizable groups, but can be tested if crystallizing from aqueous mixtures.
Precipitant PEG-based solutions are common for macromolecules and similar organic compounds [3].
Method Vapor Diffusion (sitting drop/hanging drop), Slow Evaporation, or Microbatch-under-Oil [3].

References

improving purity of Undecane-1,11-diol for polymer synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Commercial Material Specifications

Understanding the typical purity and properties of commercially available Undecane-1,11-diol is the first step in planning your purification strategy.

Table 1: Typical Specifications for this compound [1]

Property Specification
CAS RN 765-04-8
Molecular Formula C₁₁H₂₄O₂
Molecular Weight 188.31 g/mol
Minimum Purity (GC) >95.0%
Physical Form White to light yellow powder or lump
Melting Point 61.0 °C to 65.0 °C (reported as 63 °C)
Recommended Storage Room temperature, in a cool, dark place (<15°C), under inert gas
Sensitivity Air-sensitive

Purification Methodology

Recrystallization is the most common and effective technique for purifying solid diols like this compound. The following workflow and detailed protocol are adapted from general best-practice laboratory techniques for recrystallization [2].

Start Start: Impure Solid S1 1. Select Solvent Start->S1 S2 2. Dissolve in Hot Solvent S1->S2 S3 3. Hot Filtration (Remove insoluble impurities) S2->S3 S4 4. Cool Solution Slowly S3->S4 S5 5. Induce Crystallization (Scratch flask / add seed crystal) S4->S5 S6 6. Ice Bath Cooling (Maximize yield) S5->S6 S7 7. Vacuum Filtration (Collect crystals) S6->S7 S8 8. Rinse with Cold Solvent S7->S8 S9 9. Dry Crystals S8->S9

Detailed Protocol for Recrystallization [2]:

  • Solvent Selection: This is the most critical step.

    • Principle: The solvent should have a high temperature coefficient, meaning the compound is highly soluble in the hot solvent but poorly soluble in the cold solvent. A general rule is "like dissolves like" [2].
    • Process:
      • Place 50 mg of your crude diol into a test tube.
      • Add ~0.5 mL of a candidate solvent at room temperature and swirl. If it dissolves completely, the solvent is too good and will not yield crystals upon cooling.
      • If it doesn't dissolve, heat the tube to a boil. If it dissolves completely in the hot solvent, it is a good candidate.
      • If it doesn't dissolve after adding ~3 mL of boiling solvent, the solubility is too low.
    • Solvent Pair: If a single solvent is not ideal, use a solvent pair. The first solvent should readily dissolve the solid (e.g., toluene), and the second must be miscible with the first but have a much lower solubility for the solute (e.g., hexane). Common pairs include ethyl acetate/hexane and methanol/dichloromethane [2].
  • Dissolving the Sample:

    • Place the impure diol in an Erlenmeyer flask (sloping sides trap vapor).
    • Heat the chosen solvent to boiling in a separate flask, adding boiling chips to prevent bumping.
    • Add the hot solvent to the sample in small portions, swirling and heating continuously, until the solid just dissolves. Avoid excess solvent [2].
  • Hot Filtration:

    • If insoluble impurities are present, perform a hot filtration.
    • Use a pre-heated, fluted filter paper in a stemless funnel.
    • Add a ~10-20% excess of hot solvent to the solution beforehand to account for evaporation during filtration. If crystals form in the funnel, dissolve them with a small amount of warm solvent [2].
  • Cooling and Crystallization:

    • Let the clear, hot solution cool slowly and undisturbed to room temperature on an insulating surface (e.g., on a paper towel). Cover the flask lightly to prevent dust entry and evaporation.
    • If crystals do not form, induce crystallization by:
      • Scratching the inside of the flask with a glass rod.
      • Adding a tiny "seed" crystal of pure this compound [2].
    • After crystals form, place the flask in an ice bath for 30-60 minutes to maximize yield.
  • Isolation and Drying:

    • Isolate the crystals by vacuum filtration using a Büchner or Hirsch funnel.
    • Rinse the crystals with a small amount of fresh, ice-cold solvent to remove surface impurities.
    • Dry the crystals by drawing air through them in the funnel, or by air-drying on a watch glass. For complete dryness, use a vacuum desiccator [2].

Purity Analysis & Troubleshooting

After purification, it is essential to verify the success of the process.

Table 2: Purity Analysis Methods

Method Use Case & Information Provided
Gas Chromatography (GC) The primary method for assessing purity. The supplier TCJ uses this, and a purity of >95% is typical for the commercial material. An increase in the main peak area % indicates successful purification [1].
Melting Point Determination A sharp melting point that matches the literature value (61-65 °C) indicates high purity. A broad or depressed melting point suggests impurities [1].
Nuclear Magnetic Resonance (NMR) (¹H-NMR; ¹³C-NMR) Can confirm the molecular structure and identify the presence of specific organic impurities. The product should be consistent with the structure [1].

Table 3: Frequently Asked Questions & Troubleshooting

Issue Possible Cause Solution
Low recovery yield Solvent is too good / solution is not saturated enough. Use less solvent for dissolution or choose a solvent with a lower solubility at high temperature.
Crystals do not form Solution is supersaturated but lacks a nucleation point. Scratch the flask with a glass rod or add a seed crystal. Ensure the cooling is slow.
Oil forms instead of solid Cooling is too rapid, or the melting point is depressed by impurities. Re-dissolve the oil and cool more slowly. Use a different solvent or solvent pair.
Purity remains low after recrystallization The impurities have similar solubility to the product. Try a different solvent system. Perform a second recrystallization. Consider alternative methods like extraction or column chromatography first [2].
Product is discolored Colored impurities are present. Perform a hot filtration. Use activated carbon during the hot dissolution step (add a small spatula tip, then perform hot filtration) [2].

Key Takeaways for Your Application

For polymer synthesis, achieving high monomer purity is critical as it directly impacts molecular weight, polydispersity, and final material properties [3] [4]. The reprecipitation method is particularly relevant for polymer work, as it involves dissolving the polymer in a good solvent and then precipitating it by adding a non-solvent [5]. This same principle can be applied to purify the diol monomer itself.

References

1,11-Undecanediol: Key Chemical and Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

A thorough understanding of its inherent properties is the first step in troubleshooting solubility issues. The table below summarizes the key characteristics of 1,11-Undecanediol.

Property Value Notes / Source
CAS Number 765-04-8 [1]
Molecular Formula C₁₁H₂₄O₂ [1] [2]
Molecular Weight 188.31 g/mol [1] [2]
Melting Point 62 - 65 °C [1] [2]
Boiling Point 318.7 °C [2]
Density 0.918 g/cm³ [2]
Solubility in Water Very low (log₁₀WS = -2.95) Predicted value; [3]
Octanol-Water Partition Coefficient (logP) 2.482 Indicates moderate lipophilicity; [3]
Solubility in Organic Solvents Slightly soluble in chloroform and methanol [1]

Structural Insights: The compound is a long-chain aliphatic α,ω-diol (HO-CH₂-(CH₂)₉-CH₂-OH) [2]. Its limited solubility stems from a strong hydrophobic effect from the long alkane chain, which outweighs the hydrophilic contribution of the two terminal hydroxyl groups [3] [2]. Research on similar α,ω-alkanediols indicates that their thermodynamic properties, including solvation, can be complex and sometimes deviate from standard empirical predictions [4].

Troubleshooting Guide: Solubility Challenges

Here is a structured workflow to diagnose and address common solubility problems with 1,11-Undecanediol in the lab.

Start Start: Solubility Issue Step1 1. Verify Temperature Is the system above the melting point (≥ 65°C)? Start->Step1 Step2 2. Select Appropriate Solvent Try moderate polarity solvents (e.g., Chloroform, Methanol) Step1->Step2 Yes Step1->Step2 No Melt the solid first Step3 3. Apply Heating and Agitation Gently heat solvent above melting point and use vigorous stirring Step2->Step3 Step4 4. Consider Cosolvents For aqueous systems, use water-miscible organic cosolvents (e.g., DMSO, ethanol) Step3->Step4 Step5 5. Confirm Compound Integrity Check storage conditions and potential for degradation Step4->Step5

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercially available 1,11-Undecanediol, and could impurities affect my solubility results? Commercial 1,11-Undecanediol is typically available with a purity of 95.0% or higher [1]. While generally pure, trace impurities from synthesis or storage could influence crystallization and solubility. It is good practice to check the certificate of analysis from your supplier and consider recrystallization if solubility behavior is inconsistent.

Q2: How should I store this compound to maintain its stability for experiments? It is recommended to store 1,11-Undecanediol sealed in a dry container at room temperature or below 15°C [1] [2]. The compound may be sensitive to air, potentially leading to oxidation over time [2].

Q3: Are there any specific safety hazards I should be aware of? The available safety information suggests low acute toxicity but indicates that it may cause mild skin and eye irritation [2]. As with all laboratory chemicals, you should use appropriate personal protective equipment (PPE) and consult the Safety Data Sheet (SDS) for detailed handling procedures.

Q4: I've read about microbial production of similar diols. Is this relevant for my work with this compound? Yes. There is active research into the sustainable microbial biosynthesis of medium-chain-length α,ω-diols like 1,11-Undecanediol from renewable substrates [5]. This is highly relevant for future large-scale and eco-friendly production. Furthermore, microbial systems can sometimes produce novel analogs, which may have different solubility profiles useful for drug development [5].

Suggested Next Steps for Your Research

To move forward, you could:

  • Consult Specialized Databases: Look for spectroscopic and chromatographic data in databases like NIST or PubChem to help with compound identification and purity analysis in your mixtures.
  • Design a Cosolvent Study: Since the compound is slightly soluble in methanol and chloroform, a systematic study using cosolvents like ethanol, DMSO, or PEG in aqueous buffers could be fruitful.
  • Explore Derivatization: For specific applications, synthesizing more soluble derivatives (e.g., esters or PEGylated chains) might be a viable strategy.

References

scaling up 1,11-Undecanediol production challenges

Author: Smolecule Technical Support Team. Date: February 2026

Production Challenges and Microbial Solutions

Scaling up 1,11-Undecanediol production faces several hurdles, whether using traditional chemical methods or newer bio-based approaches. The table below summarizes the key challenges.

Challenge Category Traditional Chemical Production Microbial Biosynthesis
Raw Materials Price fluctuations of fossil-based feedstocks [1] Toxicity of intermediates and end-products to microbial hosts [2]
Process & Efficiency High energy consumption; cost and complexity of purification to high-purity grades [1] [3] Low activity of rate-limiting enzymes; suboptimal efficiency of microbial chassis [2]
Environmental & Economic Stricter environmental regulations increase costs [1] [4]; High initial investment for advanced automation [5] High production costs compared to established chemical processes [2]

A major trend in overcoming these challenges is the shift toward sustainable microbial production [2] [4]. This method uses engineered microorganisms to produce mcl-diols from renewable substrates like glucose, fatty acids, or n-alkanes [2].

The general workflow for developing a microbial production process can be visualized as follows:

Start Start: Pathway Design Step1 Host Selection & Metabolic Engineering Start->Step1 Step2 Protein Engineering for Key Enzymes Step1->Step2 Step3 Process Optimization & Scale-Up Step2->Step3 Step4 Product Recovery & Purification Step3->Step4 Challenge Ongoing Challenges: C1 • Mitigating product toxicity • Enhancing enzyme activity • Reducing overall costs

This workflow highlights the core, iterative steps in developing a microbial production platform for chemicals like 1,11-Undecanediol [2].

Key Focus Areas for Research & Development

To address the challenges in microbial production, current research is focused on several advanced strategies:

  • Advanced Metabolic Engineering: Optimizing the microbial host's internal metabolism to maximize carbon flow toward the desired diol, often using the reversed β-oxidation pathway or fatty acid biosynthesis [2].
  • Protein Engineering: Enhancing the activity, stability, and specificity of key enzymes in the biosynthetic pathway, potentially using AI-driven design tools [2].
  • Process Integration: Combining synthetic biology, adaptive laboratory evolution, and advanced data analytics to create more robust production strains and more efficient bioreactor processes [2] [5].

Suggested Troubleshooting Guide Topics

While detailed protocols are not available in the search results, the identified challenges point to critical areas for your technical support center. Potential FAQ topics include:

  • How can I mitigate the toxicity of 1,11-Undecanediol to my microbial chassis during production?
  • What strategies are effective for improving the yield of a reversed β-oxidation pathway?
  • What are the best practices for purifying high-purity (≥98%) 1,11-Undecanediol from a fermentation broth?
  • How do evolving European chemical safety regulations (e.g., REACH) impact the development and market entry of new 1,11-Undecanediol derivatives? [6]

References

handling and storage precautions for Undecane-1,11-diol

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions: Undecane-1,11-diol

Q1: What are the basic properties of this compound? this compound (CAS 765-04-8) is a linear aliphatic diol with an eleven-carbon chain and hydroxyl groups at both ends [1]. Its key properties are summarized below.

Property Specification / Value
Chemical Name 1,11-Undecanediol, this compound [2] [1]
Molecular Formula C₁₁H₂₄O₂ [2] [1]
Molecular Weight 188.31 g/mol [2] [1]
Physical State White to Light yellow powder to lump (at 20°C) [2]
Melting Point 61.0 to 65.0 °C [2]
Purity >95.0% (GC) [2]

Q2: How should I store this compound? Proper storage is critical for maintaining the chemical's stability. The following conditions are recommended [2]:

  • Temperature: Room temperature, but storage in a cool and dark place (<15°C) is recommended.
  • Atmosphere: Store under an inert gas (e.g., nitrogen or argon), as the compound is air-sensitive.
  • Condition to Avoid: Exposure to air.

Q3: What are the known hazards associated with this compound? According to the Globally Harmonized System (GHS) of classification, this compound carries the following hazard statements [1]:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.
  • H319: Causes serious eye irritation.
  • H335: May cause respiratory irritation.

Q4: What are the key safety precautions for handling? Under normal use conditions, it is generally considered to have low acute toxicity, but standard laboratory safety practices must be followed [3] [1].

  • Personal Protective Equipment (PPE): Avoid contact with skin, eyes, and respiratory tract [3].
  • In Case of Contact: If contact occurs, rinse immediately with plenty of water [3].
  • General Handling: Always read and follow the relevant Safety Data Sheet (SDS) before use [3]. Operate in a well-ventilated area, such as a fume hood.

Q5: What is a common synthesis method for this compound? While the search results do not provide a detailed step-by-step protocol, one referenced synthesis method involves the catalytic hydrogenation of undecanedioic acid or its derivatives [1]. This process uses catalysts like Raney nickel or copper chromite under elevated temperatures and pressures to reduce the carboxyl groups to primary alcohols [1].

Experimental Workflow: Storage & Handling

The diagram below outlines the core procedures for storing and handling this compound based on the manufacturer's recommendations.

cluster_storage Storage Protocol cluster_handling Handling Protocol Start Start: Receive This compound S1 Seal container tightly Start->S1 H1 Wear appropriate PPE: Gloves, lab coat, safety glasses Start->H1 Before use S2 Store under inert gas (N₂) S1->S2 S3 Place in cool, dark place (<15°C) S2->S3 H2 Work in a well-ventilated area H1->H2 H3 Avoid contact with skin, eyes, and respiratory tract H2->H3 Emergency Emergency: On Contact Rinse immediately with plenty of water H3->Emergency

Key Limitations and Recommendations

  • Consult the Official SDS: Always obtain and review the most recent Safety Data Sheet from your specific supplier, as it contains vital information on toxicology, first-aid, fire-fighting measures, and ecological data that is missing from general sources [3] [2].
  • Verify Purity and Lot Information: When ordering, check the Certificate of Analysis (C of A) for your specific lot to confirm the exact purity and specifications, as these can vary [2].

References

removing impurities from 1,11-Undecanediol technical grade

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 1,11-Undecanediol

The table below summarizes the basic identifying information for 1,11-Undecanediol.

Property Description
CAS Registry Number 765-04-8 [1]
Molecular Formula C₁₁H₂₄O₂ [1] [2]
IUPAC Name Undecane-1,11-diol [1]
Molecular Weight 188.31 g/mol [1] [2]

Potential Impurities and General Purification Strategies

While direct methods for purifying 1,11-Undecanediol are not detailed in the available literature, we can infer potential impurities and general approaches from its production and chemical characteristics.

  • Inferred Impurities: The technical grade material may contain impurities such as unreacted starting materials, reaction by-products (other diols or mono-ols), catalysts, or isomeric impurities [3] [4]. One study on similar odd-numbered 1,ω-alkanediols (n=11, 13) notes that the molecules can have a gauche conformation defect in one terminal segment, stabilized by an intramolecular C-H···O interaction [4]. While not an impurity, this conformational complexity could be a factor in crystallization behavior.
  • General Purification Methods: Based on common laboratory techniques for similar diols, the following methods are likely applicable. The optimal choice depends on the nature of the dominant impurities.
    • Recrystallization: This is often the primary method for solid diols. The key is identifying a suitable solvent or solvent mixture in which the diol has high solubility at high temperature and low solubility at low temperature. Slow, controlled cooling can help obtain pure crystals.
    • Chromatography: For more challenging separations, particularly from closely related compounds, column chromatography (e.g., using silica gel) can be effective.
    • Distillation: If the main impurities have significantly different volatilities, short-path distillation or Kugelrohr distillation could be considered, given the high boiling point of this compound.

Suggested Experimental Workflow

Due to the lack of specific published protocols, a systematic empirical approach is necessary. The following workflow outlines a logical sequence for developing your own purification method.

Start Start: Impure 1,11-Undecanediol A1 Analyze Impurities (Recommended: TLC or HPLC) Start->A1 A2 Select Purification Method A1->A2 P1 Recrystallization Path A2->P1 P2 Chromatography Path A2->P2 A3 Screen Solvents (for Recrystallization) A4 Optimize Parameters (Temp., Cooling Rate, etc.) A3->A4 A5 Perform Purification A4->A5 A6 Analyze Final Product (Purity Check) A5->A6 End End: Pure 1,11-Undecanediol A6->End P1->A3 Preferred first choice P2->A5 If recrystallization fails

Frequently Asked Questions

  • What is the typical purity of commercial 1,11-Undecanediol? It is available at different grades. A common commercial standard is ≥95% purity [2], while higher grades (≥98%) are also a focus in the market [3].

  • Who are the main suppliers of this chemical? According to a market report, leading players include Changyu Group and Shandong Guangtong New Materials [3]. It is also available from specialty chemical suppliers like Santa Cruz Biotechnology [2].

A Path Forward for Your Research

I hope this compilation of data and suggested strategies provides a solid starting point. To move forward, I suggest you:

  • Contact Suppliers: Reach out to companies like Santa Cruz Biotechnology for their recommended purification procedures or technical bulletins.
  • Consult Broader Literature: Search for purification methods of analogous long-chain alkanediols (e.g., 1,10-decanediol or 1,12-dodecanediol), as techniques are often transferable.
  • Begin with Recrystallization: Start your experimental work with a systematic solvent screen for recrystallization, as it is often the most efficient and scalable method.

References

1,11-Undecanediol vs shorter chain diols polymer properties

Author: Smolecule Technical Support Team. Date: February 2026

Molecular and Structural Characteristics

The fundamental differences between diols begin with their molecular structure, which directly influences their physical behavior and applicability in polymer synthesis.

Characteristic 1,11-Undecanediol (C11) Shorter-Chain Diol (e.g., Ethanediol, C2) Rationale & Impact
Molecular Formula C₁₁H₂₄O₂ [1] C₂H₆O₂ (example) The longer carbon chain increases molecular weight and van der Waals forces.
IUPAC Name undecane-1,11-diol [1] ethane-1,2-diol The "undecane" prefix denotes an 11-carbon chain.
SMILES C(CCCCCO)CCCCCO [1] C(CO)O The C11 SMILES shows a long, flexible hydrocarbon chain.
Conformation Adopts a well-ordered, extended all-trans conformation in crystalline state [1] N/A The extended conformation (C1 to C11 distance of ~12.6 Å) provides greater chain flexibility and a larger spatial separation between reactive -OH groups [1].

Comparative Physical Properties

The structural differences manifest in distinct physical properties, which are critical for processing and final material performance. The table below summarizes key properties of 1,11-Undecanediol and includes a general comparison to the characteristics of a much shorter-chain diol.

Property 1,11-Undecanediol (C11) General Shorter-Chain Diol (e.g., C2-C6)
Molecular Weight 188.31 g/mol [1] Lower (e.g., Ethanediol: 62.07 g/mol)
Melting Point 62 - 65 °C [1] Generally higher (e.g., Ethanediol: -13 °C; 1,6-Hexanediol: 42 °C)
Boiling Point 318.7 °C @ 760 mmHg [1] Lower
Density ~0.918 g/cm³ [1] Higher
Solubility Limited in water; slightly soluble in chloroform and methanol [1] Higher water solubility (miscible for C2-C3)
Flash Point 146.4 °C [1] Lower

The longer carbon chain of 1,11-Undecanediol makes it more hydrophobic, as indicated by its very limited water solubility and a higher calculated octanol-water partition coefficient (logP ≈ 2.482) [1]. This contrasts sharply with the high water solubility of shorter-chain diols like ethanediol (ethylene glycol).

Experimental Data from Photocrosslinker Application

A direct, experimental comparison of performance can be found in a 2024 study on polymer photocatalysts, where diols were used as bridge chains in bisdiazirine photocrosslinkers [2]. The experiment provides a clear example of how chain length and flexibility impact material function.

Crosslinker Bridge Bridge Type Hydrogen Evolution Reaction (HER) Rate
CL-C2 (Ethyl) Short, rigid aliphatic Comparable to non-crosslinked polymer
CL-C11 (Undecyl) Long, flexible aliphatic Comparable to non-crosslinked polymer
CL-TEG (Tetraethylene glycol) Long, flexible, hydrophilic 2.5-fold enhancement vs. non-crosslinked polymer
Detailed Experimental Protocol

The following diagram outlines the experimental workflow from the cited study, which explains how the comparative data was generated.

G Start Start: Polymer Photocatalyst (F8BT) A Design & Synthesize Bisdiazirine Crosslinkers Start->A B Formulate Nanoparticles with Crosslinkers A->B C UV Irradiation (365 nm) Photocrosslinking B->C D Disperse in Aqueous Electrolyte C->D E Perform Photocatalytic Hydrogen Evolution Test D->E F Characterization: TR-PL, TA Spectroscopy, Molecular Dynamics E->F Result Result: HER Rate Comparison F->Result

Diagram summarizing the experimental workflow for evaluating diol-based photocrosslinkers [2].

Key Experimental Steps [2]:

  • Crosslinker Synthesis: The bisdiazirine photocrosslinkers (CL-C2, CL-C11, and CL-TEG) were synthesized by coupling an intermediate, 4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic acid, with different diols: ethylene glycol (for CL-C2), 1,11-undecanediol (for CL-C11), and tetraethylene glycol (for CL-TEG).
  • Nanoparticle Preparation: The polymer photocatalyst (F8BT) was combined with the different crosslinkers to form nanoparticles.
  • Photocrosslinking: The nanoparticles were subjected to UV light at 365 nm, activating the diazirine groups to form covalent crosslinks within the polymer chains.
  • Performance Testing: The crosslinked nanoparticles were dispersed in an aqueous electrolyte and tested for their efficiency in the photocatalytic Hydrogen Evolution Reaction (HER) under light irradiation.
  • Analysis: Techniques including time-resolved photoluminescence (TR-PL) and transient absorption (TA) spectroscopy were used to analyze exciton dynamics. Molecular dynamics simulations provided insights into water penetration into the polymer matrix.

Interpretation of Key Findings

  • Chain Length vs. Flexibility Alone: The study revealed that merely increasing the chain length and flexibility from CL-C2 to CL-C11 was insufficient to enhance photocatalytic performance, as both yielded HER rates comparable to the non-crosslinked polymer [2]. This indicates that in this specific application, alkyl chain length was not the primary performance driver.
  • Critical Role of Hydrophilicity: The significant performance boost with CL-TEG was attributed to the hydrophilic nature of the tetraethylene glycol bridge. Molecular dynamics simulations confirmed that CL-TEG enhanced water penetration into the polymer matrix and helped stabilize charge carriers, leading to more efficient reactions [2]. This underscores that functional groups can be more important than chain length alone.

Seeking Further Information

The available data provides a solid foundation, but a more comprehensive guide would require additional details. To deepen your research, I suggest:

  • Broaden Literature Search: Investigate the use of 1,11-undecanediol in specific polymer classes like polyurethanes and polycarbonates, where it is known to enhance flexibility and thermal stability [1]. Compare its performance as a monomer against 1,6-hexanediol or 1,10-decanediol.
  • Consult Specialized Databases: Search for patents or technical datasheets on platforms like SciFinder, Google Patents, or manufacturer websites (e.g., Sigma-Aldrich) for quantitative data on mechanical properties (tensile strength, modulus) and thermal stability (Tg, Td) of polymers derived from diols of various chain lengths.
  • Explore Synthesis Pathways: The search results mention that 1,11-Undecanediol can be produced via microbial biosynthesis from renewable substrates, which is a growing sustainable alternative to fossil-based processes [3]. This could be an important point for your guide's introduction or sections on sustainability.

References

comparison of Undecane-1,11-diol with 1,10-decanediol

Author: Smolecule Technical Support Team. Date: February 2026

Property Comparison at a Glance

Property 1,10-Decanediol 1,11-Undecanediol
CAS Number 112-47-0 [1] 765-04-8 [2]
Molecular Formula C₁₀H₂₂O₂ [1] C₁₁H₂₄O₂ [2]
Molecular Weight 174.28 g/mol [1] 188.31 g/mol [2]
Appearance White crystalline solid (needle-shaped) [3] White solid [2]
Melting Point 72–75 °C [4], 81.7 °C [4], 345.7 K (72.6 °C) [1] 62–65 °C [2]
Boiling Point ~297 °C (at 1013 hPa) [4] ~318.7 °C (at 760 mmHg) [2]
Heat of Fusion (ΔfusH) 41.7 kJ/mol (at 345.5 K) [1], 44.0 kJ·mol⁻¹ [4] Data not available in search results
Primary Applications Medicine intermediate, organic synthesis, nitrification inhibitor [3] [4] Essence, perfume [2]

Experimental Data and Protocols

Detailed experimental methodologies are available for 1,10-Decanediol, providing a model for characterization that could be applied to 1,11-Undecanediol.

Heat Capacity and Phase Transition Analysis (for 1,10-Decanediol)
  • Objective: To determine heat capacity, melting temperature, and enthalpy/entropy of fusion [3].
  • Method: Heat capacity measurements were conducted using an automated adiabatic calorimeter across 80-370 K. The sample mass was 3.8001 g (21.8046 mmol). The melting temperature, molar enthalpy, and entropy of fusion were also determined using Differential Scanning Calorimetry (DSC) [3].
  • Key Findings: The heat capacity curve showed stability from 80-330 K, with a phase transition between 331-354 K. The molar enthalpy of fusion was determined to be 41.7 kJ/mol [3] [1].
Kinetic Decomposition Parameters
  • Objective: To determine the kinetic parameters of thermal decomposition [3].
  • Method: Analysis was performed using Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) [3].
  • Key Findings: The TGA and DTG curves provided the data needed to calculate the kinetic parameters of the compound's decomposition [3].

Synthesis Pathways

The synthesis of 1,10-Decanediol has been well-studied, with several efficient catalytic routes reported. A generalized workflow for these methods is illustrated below.

G Start Starting Material Ester Dimethyl Sebacate Start->Ester Step1 Catalytic Reduction Ester->Step1  Reagent: NaBH₄ / EtOH  Catalyst: CeCl₃ Step2 Work-up & Isolation Step1->Step2 Product 1,10-Decanediol Step2->Product  Yield: 93%

Diagram: A generalized catalytic reduction pathway for synthesizing 1,10-Decanediol, based on methods using reagents like sodium borohydride and cerium(III) chloride catalyst [4].

  • Catalytic Reduction: A high-yield (93%) synthesis involves reducing dimethyl sebacate with sodium borohydride in ethanol, using cerium(III) chloride as a catalyst [4].
  • Electrochemical Reduction: An alternative method with 95% efficiency uses the electrochemical reduction of diethyl sebacate in liquid ammonia [4].

Application and Research Context

  • 1,10-Decanediol: Well-established as a medicine intermediate and in organic synthesis. It also shows promise as a nitrification inhibitor in agriculture, reducing nitrogen loss from soil [3] [4].
  • 1,11-Undecanediol: Currently, its primary industrial use is in fragrances and perfumes [2]. Market research indicates it is a specialty chemical with applications in polymers, lubricants, and cosmetics, though specific experimental data for these uses is limited in the searched literature [5].

Knowledge Gaps and Future Research

This comparison highlights a significant disparity in available public scientific data. While 1,10-Decanediol is well-characterized, detailed thermochemical data and experimental results for 1,11-Undecanediol are scarce.

Future experimental work could focus on:

  • Bridging the Data Gap: Conducting adiabatic calorimetry, DSC, and TGA on 1,11-Undecanediol to obtain its fundamental thermochemical properties.
  • Performance Comparison: Designing experiments to directly compare the efficacy of both diols in specific applications, such as polymer synthesis or as nitrification inhibitors.

References

Hirshfeld surface analysis of Undecane-1,11-diol derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Hirshfeld Surface Analysis

Hirshfeld surfaces provide a visual and quantitative method for exploring crystal packing by partitioning the crystal electron density into molecular fragments [1]. This technique offers an unbiased view of all intermolecular interactions.

  • The Hirshfeld Surface Definition: A Hirshfeld surface is a space-filling model that encloses the region of space where the promolecule electron density (a simple sum of spherical atomic electron densities) exceeds the electron density from all other molecules in the crystal [1] [2]. The surface is uniquely defined for a given crystal structure and encompasses all of a molecule's atoms.
  • Surface Properties and Fingerprint Plots: The surface is typically decorated with properties for analysis. The normalized contact distance (d_norm) is the most commonly used property. It is a function of internal (d_i) and external (d_e) distances from the surface to the nearest atoms, and the respective van der Waals radii [3] [2].
    • Red regions on a d_norm surface indicate contacts shorter than the sum of van der Waals radii (strong interactions).
    • White regions represent contacts around the van der Waals separation.
    • Blue regions indicate contacts longer than the van der Waals separation. The 2D fingerprint plot is a scatter plot of d_i vs. d_e for all points on the surface. It provides a quantitative summary of the interaction types and their relative contributions [2].

Case Study: 1-Ferrocenylundecane-1,11-diol

The crystal structure of 1-Ferrocenylthis compound is an excellent example of applying Hirshfeld surface analysis to an this compound derivative [4] [5].

Key Crystal Structure Features:

  • The molecule consists of a ferrocenyl group linked to an 11-carbon diol chain [4].
  • The alkane chain is nearly perpendicular to the substituted ferrocene ring [5].
  • The crystal packing is stabilized by a combination of O—H⋯O hydrogen bonds, weaker C—H⋯O hydrogen bonds, and C—H⋯π(ring) contacts, which stack the molecules along the c-axis direction [4].

Hirshfeld Surface Analysis Results: The quantitative breakdown of intermolecular interactions from the fingerprint plot is as follows [4] [5]:

Interaction Type Percentage Contribution to Hirshfeld Surface
H⋯H 83.2%
H⋯C / C⋯H 9.4%
H⋯O / O⋯H 7.3%

Interpretation of the Data:

  • Dominance of H⋯H Interactions: The high percentage (83.2%) of H⋯H contacts indicates that van der Waals interactions are the primary driving force behind the crystal packing. This is expected for a molecule with a long, aliphatic undecane chain, as these chains pack closely together [4].
  • Role of Hydrogen Bonding: Although O—H⋯O hydrogen bonds are visually striking in the crystal structure, they contribute only 7.3% of the total surface contacts. This highlights that while specific directional interactions like hydrogen bonds are important for defining the supramolecular architecture, the overall stability of the crystal is dominated by non-directional dispersion forces [4].

Experimental Protocol for Analysis

The workflow for performing a Hirshfeld surface analysis involves obtaining a crystal structure and processing it with specialized software.

G Start Start: Single Crystal X-ray Diffraction A CIF File (Crystallographic Information File) Start->A B Input CIF into CrystalExplorer A->B C Generate Hirshfeld Surface (Select molecule, calculate surface) B->C D Map Properties (e.g., d_norm, shape index) C->D E Generate 2D Fingerprint Plot D->E F Decompose Fingerprint by Atom Pairs E->F G Visualize & Quantify Intermolecular Interactions F->G End Interpretation and Reporting G->End

Required Tools and Software:

  • CrystalExplorer: This is the primary software used for Hirshfeld surface analysis. It is a cross-platform program that can be downloaded and used free of charge for academic research [2]. It allows for the generation of Hirshfeld surfaces, fingerprint plots, and decomposition of interactions.

Step-by-Step Methodology:

  • Obtain a CIF File: The process begins with a high-quality crystal structure determination via single-crystal X-ray diffraction. The final output is a Crystallographic Information File (CIF) [2].
  • Input into CrystalExplorer: The CIF is loaded into the CrystalExplorer software [6] [2].
  • Generate Hirshfeld Surface: A molecule in the asymmetric unit is selected, and the Hirshfeld surface is calculated. The default surface is the d_norm surface [2].
  • Generate Fingerprint Plots: The software interactively generates the 2D fingerprint plot for the selected surface [2].
  • Decompose Interactions: The fingerprint plot can be decomposed to highlight contributions from specific atom pairs (e.g., O⋯H, H⋯H, C⋯C), providing the quantitative percentages shown in the table above [2].
  • Analysis of Interaction Energies: CrystalExplorer can also compute pairwise intermolecular interaction energies using a model energy approach, providing further insight into the energetics of crystal packing [2].

Insights for Researchers

For scientists in drug development and materials science, Hirshfeld surface analysis offers critical insights:

  • Polymorph Prediction and Control: By comprehensively understanding all intermolecular interactions, you can better rationalize the stability and occurrence of different polymorphic forms.
  • Crystal Engineering: The analysis allows you to identify the key, reliable interactions (like strong hydrogen bonds) that can be used as "synthons" to design new solids with desired properties [1].
  • Quantitative Comparison: It provides a robust, quantitative method to compare crystal structures of related compounds, moving beyond a simple visual inspection of packing diagrams [1].

References

thermal stability comparison of alpha omega diols

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Methods for Thermal Analysis

The methodologies below are commonly used for evaluating thermal properties and are cited in polymer and materials science research. You can adopt these protocols to perform your own comparative study of alpha omega diols.

Method Key Measured Properties General Experimental Protocol (Based on Search Results)
Thermogravimetric Analysis (TGA) Thermal decomposition temperature, stability [1] [2] Heats sample from 25°C to 500-600°C at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., N₂). Weight loss is measured as a function of temperature. [1] [2]
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg), Melting Temperature (Tm), Crystallinity [1] Subjects sample to heating and cooling cycles (e.g., -50°C to 200°C) at a set rate (e.g., 10°C/min). Measures heat flow differences between the sample and a reference to identify thermal transitions. [1]
Dynamic Mechanical Analysis (DMA) Storage modulus, loss modulus, mechanical relaxation temperatures [1] [2] Applies oscillating stress to a solid polymer film or sample in tension mode. Measures the mechanical response as a function of temperature or frequency. [1]

The following diagram illustrates a logical workflow for conducting a systematic thermal stability comparison, integrating the experimental techniques described above:

start Start: Objective Comparison of Alpha Omega Diols step1 1. Sample Selection & Preparation (Select homologous series of diols and ensure uniform preparation) start->step1 step2 2. Thermal Analysis - TGA (Thermal Decomposition) - DSC (Thermal Transitions) - DMA (Mechanical Properties) step1->step2 step3 3. Data Collection & Analysis (Extract key parameters: Td, Tg, Tm, modulus) step2->step3 step4 4. Structure-Property Correlation (Relate thermal data to diol chain length and structure) step3->step4 end Outcome: Comprehensive Thermal Stability Guide step4->end

Suggestions for Further Research

To obtain the specific comparative data you need, I suggest you:

  • Refine your search strategy: Use specialized scientific databases like Scopus, Web of Science, or ACS Publications with more targeted queries such as "TGA comparison of alkanediols" or "thermal decomposition of alpha omega diols".
  • Consult chemical suppliers: Major suppliers (e.g., Sigma-Aldrich, TCI Chemicals) often provide technical data sheets for their chemicals, which may include basic thermal property data like melting and boiling points for various diols.
  • Explore polymer handbooks: While not directly about diols, resources like the Polymer Handbook contain extensive data on polymers made from these monomers, which can indirectly reflect the properties of the diol precursors.

References

1,11-Undecanediol crystal structure vs other long chain diols

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Properties of Long-Chain Alkanediols

The table below summarizes the available experimental data for 1,11-Undecanediol and other even-carbon-numbered α,ω-alkanediols, which are often studied as a homologous series.

Compound Name Molecular Formula Melting Point (°C) Boiling Point (°C) Density (g/cm³) Refractive Index Molecular Conformation
1,11-Undecanediol C₁₁H₂₄O₂ 62 - 65 [1] 318.7 [1] 0.918 [1] 1.4627 [1] Well-ordered extended conformation; nearly planar carbon chain [1].
1,10-Decanediol C₁₀H₂₂O₂ 72 - 76 [2] Information missing Information missing Information missing Information missing
1,12-Dodecanediol C₁₂H₂₆O₂ 81 - 83 [2] Information missing Information missing Information missing Information missing
1,16-Hexadecanediol C₁₆H₃₄O₂ 91 - 94 [1] Information missing Information missing Information missing Information missing

A key finding from recent research is that conventional empirical methods systematically overestimate the heat capacities ((C_p)) of α,ω-alkanediols by 30–50 J·K⁻¹·mol⁻¹ compared to consistent experimental data, with deviations increasing alongside chain length [2]. This has significant consequences for accurately calculating enthalpies of vaporization, which are critical for process design.

Experimental Protocols for Key Data

For researchers looking to verify or build upon this data, here are the methodologies behind the key measurements.

  • Thermal Analysis (Melting Point and Heat Capacity)

    • Protocol: Measurements are performed using differential scanning calorimetry (DSC). The sample is placed in a sealed crucible and subjected to a controlled temperature program. The heat flow difference between the sample and a reference is measured, allowing for the determination of melting points and heat capacities [2].
    • Data Adjustment: Phase transition enthalpies measured at various temperatures ((T_{av})) are adjusted to a standard temperature (298.15 K) using Kirchhoff's law and heat capacity differences ((\Delta C_p)) [2]. The new group contribution parameters developed for diols should be used for more accurate (C_p) calculations [2].
  • Crystallographic and Conformational Analysis

    • Protocol: Single-crystal X-ray diffraction (SCXRD) is the primary method. A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting data is solved and refined to determine the atomic coordinates and molecular packing within the crystal lattice [1].
    • Structural Insights: For 1,11-Undecanediol, X-ray studies show the alkane chain adopts an extended all-trans (antiperiplanar) conformation with a nearly planar arrangement. The terminal carbon atoms are separated by 12.627 Å. The crystal structure is stabilized by extensive intermolecular hydrogen bonding between the terminal hydroxyl groups, forming a continuous network [1].

Relationship Between Structure and Properties

The properties of these diols are directly influenced by their molecular structure. The following diagram illustrates the logical relationships that determine their key characteristics.

G ChainLength Long Alkane Chain Length Conformation Extended All-trans Conformation ChainLength->Conformation Packing Efficient Molecular Packing ChainLength->Packing Solubility Low Water Solubility ChainLength->Solubility OHGroups Terminal OH Groups H_Bonding Intermolecular Hydrogen Bonding OHGroups->H_Bonding OHGroups->Solubility Conformation->Packing H_Bonding->Packing Cp Heat Capacity (Cp) Profile H_Bonding->Cp Systematic Estimation Error MP High Melting Point Packing->MP BP High Boiling Point Packing->BP

Key Insights for Research and Development

  • Thermodynamic Calculations: When designing processes like distillation or purification for these diols, be cautious of heat capacity values from standard empirical correlations. Using the new group contribution parameters developed specifically for diols will yield more accurate results for vaporization and sublimation enthalpies [2].
  • Material Design: The predictable extended conformation and strong hydrogen bonding make long-chain α,ω-alkanediols excellent building blocks for creating crystalline polymers and ordered materials, such as polyesters and polyurethanes, where chain regularity influences material properties [1].

References

biodegradability comparison of Undecane-1,11-diol based polymers

Author: Smolecule Technical Support Team. Date: February 2026

Undecane-1,11-diol in Polymer Science

This compound (chemical formula: C₁₁H₂₄O₂) is a long-chain aliphatic diol, meaning it has hydroxyl groups (-OH) at both ends of an 11-carbon chain [1]. Its primary role in polymer development is as a monomer, a building block for creating polyesters.

This diol is used to synthesize a class of polymers known as poly(n-alkylene oxalate)s (PAOx) [2]. In this context, it reacts with oxalic acid (or its derivatives) to form a polymer chain. The length of the diol's carbon chain is a critical factor that influences the final polymer's properties, including its melting point, crystallization behavior, and crucially, its degradation rate [2].

The following diagram outlines the general workflow for developing and evaluating such polymers, as described in the literature.

G Start Start: Polymer R&D MonomerSel Monomer Selection (e.g., this compound, Dimethyl Oxalate) Start->MonomerSel Synthesis Polymer Synthesis (Melt Polycondensation) MonomerSel->Synthesis Charac Material Characterization (Thermal, Crystalline, Mechanical) Synthesis->Charac DegradTest Degradation Testing (Seawater, Hydrolytic, Enzymatic) Charac->DegradTest DataAnalysis Data Analysis & Structure-Property Relationships DegradTest->DataAnalysis Application Application Assessment (e.g., Sustainable Plastics, Drug Delivery) DataAnalysis->Application

Key Experimental Protocols

While specific protocols for this compound polymers are not fully detailed in the search results, the general methodologies for creating and testing this class of polymers are as follows:

  • Polymer Synthesis: The common method is melt polycondensation [2]. This typically involves:
    • Transesterification: A diester (like dimethyl oxalate) is reacted with a diol (like this compound) at high temperatures (e.g., 180°C) under an inert nitrogen atmosphere. A catalyst, often tetrabutyl titanate (TBT), is used to facilitate the reaction.
    • Polycondensation: The pressure is reduced (e.g., below 100 Pa), and the temperature is increased (e.g., to 220°C) to remove byproducts (like methanol) and build the polymer's molecular weight [2].
  • Degradation Testing: A key metric for these polymers is seawater degradation, given their potential to address marine plastic pollution.
    • Sample Preparation: Polymer films are prepared and cut into specific dimensions (e.g., 20 mm x 20 mm).
    • Exposure: Samples are immersed in natural seawater, which is aerated and maintained at a constant temperature (e.g., 25°C or 40°C) to simulate environmental conditions.
    • Monitoring: The degradation process is tracked over time by monitoring the weight loss of the samples and analyzing changes in their surface morphology and chemical structure [2].

Comparative Data and Properties

The table below summarizes the general relationship between diol chain length and polymer properties, as indicated by research on poly(n-alkylene oxalate)s. Note that this is a conceptual framework based on the search results, as specific quantitative data for this compound polymers was not available.

Polymer Property Influence of Diol Chain Length Context from Research
Biodegradation Rate Generally decreases as chain length increases [2] Shorter chains (e.g., from ethylene glycol) have higher degradation rates. Longer chains (e.g., from undecanediol) offer greater hydrophobicity and slower degradation [2].
Crystallinity & Melting Point Exhibits "odd-even" fluctuation and is highly tunable [2] The melting point and crystallization behavior are significantly influenced by the number of methylene groups in the diol, allowing for property design [2].
Seawater Degradation PAOx class shows high potential compared to PLA or PHA [2] The easily hydrolyzable oxalate linkage in the polymer backbone makes PAOx promising for seawater degradation, a key advantage over some commercial bioplastics [2].

References

performance comparison 1,11-Undecanediol in polyesters vs petrochemical diols

Author: Smolecule Technical Support Team. Date: February 2026

Diols at a Glance

The table below summarizes the key characteristics of 1,11-Undecanediol and typical petrochemical-based diols.

Feature 1,11-Undecanediol Petrochemical Diols (e.g., CHDM, CBDO, Isosorbide)
Chain Structure Long, linear aliphatic chain [1] Often cyclic/rigid structures (alicyclic or aromatic) [2]
Key Properties Moisturizing, antimicrobial, flexible [1] Enhanced rigidity, thermal stability, strength [2]
Primary Polyester Contributions Flexibility, biodegradability [3] Chain stiffness, high glass transition temperature (Tg), strength [2]
Application Focus Skincare, cosmetics, fragrances [1] High-performance engineering plastics, bottles, fibers [2]
Synthesis Trend Growing focus on bio-based routes (e.g., microbial biosynthesis) [3] [4] Traditional chemical synthesis from fossil fuels; bio-alternatives emerging [2]

Experimental Insights and Synthesis Protocols

While direct performance comparisons are scarce, here are relevant experimental approaches from the literature that you can use as a reference for designing comparative studies.

  • For 1,11-Undecanediol & Long-Chain Diols: A key method for incorporating diols into polymers is two-step melt polycondensation, which is of high industrial importance [2]. A general protocol involves:

    • Esterification/Transesterification: The diol is reacted with a diacid (e.g., FDCA, TPA) or its ester derivative at high temperatures (e.g., 180-220°C) under an inert atmosphere to form a prepolymer.
    • Polycondensation: The pressure is reduced to a deep vacuum (e.g., < 1 mbar), and the temperature is increased (e.g., 220-250°C) to remove byproducts like water or methanol, driving the polymerization to high molecular weights.
  • For Rigid Petrochemical Diols: Incorporating rigid diols like isosorbide presents specific challenges. Its low reactivity as a secondary diol often requires longer synthesis times or modified catalysts to achieve high molecular weights without excessive degradation [2]. Studies often characterize the resulting copolyesters by their glass transition temperature (Tg), crystallization behavior, and mechanical strength, noting that even small amounts of rigid diols can significantly elevate Tg and improve thermal properties [2].

Proposed Workflow for Performance Comparison

For a comprehensive and objective guide, you may need to generate comparative data. The following diagram outlines a systematic workflow for an experimental comparison, based on standard polymer characterization methods.

Start Start: Define Comparison Scope P1 Polymer Synthesis (Two-Step Melt Polycondensation) Start->P1 P2 Material Characterization P1->P2 C1 Thermal Analysis (TGA, DSC) P2->C1 C2 Mechanical Testing (Tensile, Flexural) P2->C2 C3 Barrier Properties (O₂, CO₂ Permeability) P2->C3 End Report: Performance Comparison Guide C1->End C2->End C3->End

Experimental Workflow for Diol Comparison

A Path Forward for Your Comparison

To create a definitive comparison guide for your scientific audience, the most effective approach would be to generate original data.

  • Benchmark Against Common Diols: When designing your experiments, consider comparing 1,11-Undecanediol not only to rigid diols like Isosorbide but also to linear medium-chain petrochemical diols (e.g., 1,6-Hexanediol, 1,10-Decanediol) to isolate the effect of chain length versus molecular rigidity.
  • Explore Biosynthesis: The field of microbial production of medium-chain-length diols is emerging as a promising and sustainable alternative to petrochemical routes. Future comparative studies could include diols produced via these bio-based pathways [4].

References

verifying 1,11-Undecanediol purity NMR methods

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on 1,11-Undecanediol

While detailed NMR methodologies are not provided, the search results do contain some basic specifications and contextual research applications for 1,11-Undecanediol, which are summarized in the table below.

Property Details
CAS Registry Number 765-04-8 [1] [2] [3]
Molecular Formula C11H24O2 [1] [2] [3]
Molecular Weight 188.31 g/mol [1] [3]
Typical Purity >95.0% (by GC) [1]
Physical Form White to Light yellow powder to lump [1]
Melting Point 61.0 to 65.0 °C [1]
Handling Conditions Air sensitive; often recommended for storage in a cool, dark place and sometimes under inert gas [1].

The compound's structural characterization is confirmed in research; one study used Grazing Incidence X-ray Diffraction (GIXD) to determine the crystal structure of odd-numbered 1,ω-alkanediols like 1,11-Undecanediol, which crystallize in an orthorhombic system (space group P212121) [4]. Another study used 1H NMR spectroscopy to investigate the compound's role as a guest molecule within a molecular nanotube, noting that its proton signals were highly shielded [5].

How to Proceed with Your Guide

Since the specific data you need is not available in the public search results I obtained, here are suggestions for compiling the necessary information for your comparison guide:

  • Consult Specialized Databases: Access commercial NMR spectral databases such as those from Sigma-Aldrich, Wiley ScienceSuite, or Bio-Rad. Academic institution libraries often subscribe to these resources.
  • Search Scientific Literature: Conduct a detailed search on platforms like SciFinder, Reaxys, or PubMed for original research articles that might include full experimental sections with NMR parameters for 1,11-Undecanediol.
  • Reference Standard Procedures: For the "Experimental Protocols" section of your guide, you can describe standard, well-accepted NMR practices for purity verification of similar diols, which typically involve:
    • Sample Preparation: Dissolving a precise mass of the compound in a deuterated solvent (e.g., CDCl3).
    • Data Acquisition: Running standard 1H and 13C NMR experiments, and potentially 2D NMR (COSY, HSQC, HMBC) for full structural confirmation.
    • Purity Analysis: Integrating the proton signals and checking for the absence of extraneous peaks that would indicate impurities.

The following workflow outlines the general process for using NMR to verify the purity of an organic compound like 1,11-Undecanediol.

Start Start: Purity Assessment via NMR Prep Sample Preparation: Weigh compound, dissolve in deuterated solvent. Start->Prep Acquire Data Acquisition: Run 1H, 13C, and potential 2D NMR experiments. Prep->Acquire Analyze Spectra Analysis Acquire->Analyze CheckStruct Structural Confirmation: Verify observed chemical shifts and coupling patterns match the expected structure. Analyze->CheckStruct CheckPurity Purity Assessment: Integrate proton signals. Check for absence of impurity peaks. Analyze->CheckPurity Result Document Purity Level and Identified Impurities CheckStruct->Result CheckPurity->Result

References

×

XLogP3

3.8

Other CAS

765-04-8

Wikipedia

Undecane-1,11-diol

Dates

Last modified: 08-15-2023
Li et al. Temporal separation of catalytic activities allows anti-Markovnikov reductive functionalization of terminal alkynes. Nature Chemistry, doi: 10.1038/nchem.1799, published online 17 November 2013 http://www.nature.com/nchem

Explore Compound Types